N-[4-(2-Furyl)benzyl]-N-methylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[4-(furan-2-yl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-13-9-10-4-6-11(7-5-10)12-3-2-8-14-12/h2-8,13H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHXIMBULPYCDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428731 | |
| Record name | N-[4-(2-Furyl)benzyl]-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859850-67-2 | |
| Record name | N-[4-(2-Furyl)benzyl]-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-[4-(2-Furyl)benzyl]-N-methylamine: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of N-[4-(2-Furyl)benzyl]-N-methylamine, a heterocyclic amine of interest in medicinal chemistry and drug development. Due to the compound's novelty, this document outlines a robust, two-step synthetic pathway commencing with the Suzuki-Miyaura coupling to form the key intermediate, 4-(2-furyl)benzaldehyde, followed by a reductive amination to yield the final product. Detailed experimental protocols for each synthetic step are provided. The guide further elucidates the predicted physicochemical and spectroscopic properties of this compound, offering valuable data for researchers. Potential applications, particularly in the realm of drug discovery, are discussed, drawing parallels with structurally related compounds possessing biological activity. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the synthesis and characteristics of this and similar novel chemical entities.
Introduction: The Significance of Furan-Containing Scaffolds
Heterocyclic compounds are cornerstones in the field of medicinal chemistry, with a significant percentage of FDA-approved drugs incorporating these structural motifs. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold due to its ability to engage in various biological interactions and its synthetic versatility. The incorporation of a furan moiety into a larger molecular framework, such as the N-benzylamine scaffold, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target binding affinity.[1] this compound represents a novel compound at the intersection of these two important chemical classes, making it a molecule of considerable interest for the exploration of new therapeutic agents. This guide provides a detailed roadmap for its synthesis and characterization.
Synthetic Strategy and Experimental Protocols
As this compound is not readily commercially available, a de novo synthesis is required. A logical and efficient two-step synthetic approach is proposed, beginning with the construction of the 4-(2-furyl)benzaldehyde backbone via a Suzuki-Miyaura cross-coupling reaction, followed by the introduction of the N-methylamino group through reductive amination.
Step 1: Synthesis of 4-(2-Furyl)benzaldehyde via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][3] This protocol outlines the coupling of 4-bromobenzaldehyde with 2-furylboronic acid.
2.1.1. Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| 4-Bromobenzaldehyde | 1122-91-4 | C₇H₅BrO | |
| 2-Furylboronic Acid | 13120-77-9 | C₄H₅BO₃ | |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd | Catalyst |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | K₃PO₄ | Base |
| Dimethoxyethane (DME) | 110-71-4 | C₄H₁₀O₂ | Solvent |
| Water (H₂O) | 7732-18-5 | H₂O | Solvent |
2.1.2. Experimental Protocol
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzaldehyde (1.0 eq), 2-furylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an anaerobic environment.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
Add a degassed solvent mixture of dimethoxyethane (DME) and water (e.g., 4:1 v/v). The reaction should be set up to be approximately 0.1 M in the limiting reagent.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-(2-furyl)benzaldehyde by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
2.1.3. Characterization of 4-(2-Furyl)benzaldehyde
The synthesized intermediate should be characterized to confirm its identity and purity before proceeding to the next step.
| Property | Value | Source |
| CAS Number | 60456-77-1 | [4] |
| Molecular Formula | C₁₁H₈O₂ | [4] |
| Molecular Weight | 172.18 g/mol | [4] |
| Appearance | Brown powder or crystalline solid | [2] |
| Purity | ≥ 95% (LCMS) | [2] |
Step 2: Synthesis of this compound via Reductive Amination
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[1][5] This protocol details the reaction of 4-(2-furyl)benzaldehyde with methylamine using sodium triacetoxyborohydride as the reducing agent. Sodium triacetoxyborohydride is a mild and selective reagent, making it ideal for this transformation as it tolerates a wide range of functional groups.[6][7]
2.2.1. Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| 4-(2-Furyl)benzaldehyde | 60456-77-1 | C₁₁H₈O₂ | Synthesized in Step 1 |
| Methylamine hydrochloride | 593-51-1 | CH₆ClN | Source of methylamine |
| Sodium Triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ | Reducing agent |
| 1,2-Dichloroethane (DCE) | 107-06-2 | C₂H₄Cl₂ | Solvent |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | Base (to free the amine) |
2.2.2. Experimental Protocol
-
To a round-bottom flask under an inert atmosphere, add 4-(2-furyl)benzaldehyde (1.0 eq) and methylamine hydrochloride (1.5 eq).
-
Add 1,2-dichloroethane (DCE) as the solvent.
-
Add triethylamine (1.6 eq) to the suspension to liberate the free methylamine. Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may cause some effervescence.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
Physicochemical and Spectroscopic Properties of this compound
As of the writing of this guide, experimental data for this compound is not available in the public domain. The following properties are predicted based on its chemical structure and data from analogous compounds.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₃NO |
| Molecular Weight | 200.25 g/mol |
| Appearance | Expected to be a pale yellow to brown oil or low-melting solid |
| Boiling Point | Estimated to be >300 °C at atmospheric pressure |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and sparingly soluble in water. |
| pKa (of the amine) | Estimated to be in the range of 8.5 - 9.5 |
Predicted Spectroscopic Data
The structural features of this compound suggest the following characteristic signals in its NMR spectra.
3.2.1. ¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (Phenyl Ring): Two doublets in the range of δ 7.2-7.8 ppm, corresponding to the AA'BB' system of the para-substituted benzene ring.
-
Furan Protons: Three distinct signals in the range of δ 6.4-7.6 ppm, corresponding to the protons on the furan ring.
-
Benzyl Protons (-CH₂-): A singlet at approximately δ 3.5-3.8 ppm.
-
N-Methyl Protons (-N-CH₃): A singlet at approximately δ 2.2-2.5 ppm.
-
N-H Proton: If present as an impurity (primary or secondary amine), a broad singlet may be observed.
3.2.2. ¹³C NMR Spectroscopy (Predicted)
-
Aromatic and Furan Carbons: Multiple signals in the range of δ 110-160 ppm.
-
Benzyl Carbon (-CH₂-): A signal at approximately δ 55-60 ppm.
-
N-Methyl Carbon (-N-CH₃): A signal at approximately δ 40-45 ppm.
Potential Applications in Drug Development
While the specific biological activity of this compound has not been reported, its structural components suggest several potential areas of application in drug development.
-
CNS-active Agents: The N-benzylamine scaffold is present in numerous centrally active compounds. The lipophilic nature of the furyl-benzyl moiety may facilitate passage across the blood-brain barrier.
-
Antimicrobial Agents: Furan derivatives are known to possess a broad spectrum of antimicrobial activities.[8]
-
Enzyme Inhibitors: The amine functionality can act as a hydrogen bond donor or acceptor, and the aromatic rings can participate in π-stacking interactions within the active sites of enzymes.
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological targets and therapeutic potential of this compound.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on its structural similarity to other N-benzylamines, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact.
Conclusion
This technical guide has detailed a practical and efficient synthetic route to the novel compound this compound. By providing step-by-step protocols for the synthesis of the key intermediate, 4-(2-furyl)benzaldehyde, and its subsequent reductive amination, this document serves as a valuable resource for researchers wishing to explore this and related chemical entities. The predicted physicochemical and spectroscopic properties offer a baseline for characterization. The potential applications in drug discovery highlight the importance of synthesizing and evaluating novel heterocyclic compounds.
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Hassan, S. Z., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4403. [Link]
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MDPI. (2023). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2023(4), M1779. [Link]
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Matrix Fine Chemicals. (n.d.). 4-(FURAN-2-YL)BENZALDEHYDE. Retrieved January 26, 2026, from [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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El-Faham, A., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2445. [Link]
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"N-[4-(2-Furyl)benzyl]-N-methylamine" molecular weight and formula
An In-Depth Technical Guide to N-[4-(2-Furyl)benzyl]-N-methylamine
This guide provides a comprehensive technical overview of this compound, a molecule of interest for researchers and professionals in drug development and chemical synthesis. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of the compound.
Core Molecular Attributes
This compound is a secondary amine featuring a benzyl scaffold substituted with a furan moiety. The structural amalgamation of a benzylamine core, known for its presence in numerous bioactive compounds, with a furan ring, a versatile heterocyclic system, suggests a rich potential for this molecule in medicinal chemistry and materials science.
Molecular Formula and Weight
A precise understanding of the molecule's composition is fundamental. The chemical structure of this compound consists of a methyl group and a 4-(2-furyl)benzyl group attached to a nitrogen atom.
Table 1: Molecular Formula and Weight of this compound
| Attribute | Value |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), and Oxygen (15.999 u).
Structural Representation
The spatial arrangement of atoms dictates the molecule's reactivity and interaction with biological systems.
Caption: 2D structure of this compound.
Synthesis Protocol: A Plausible Reductive Amination Approach
While specific literature for the synthesis of this compound is not abundant, a robust and logical synthetic route can be proposed based on established chemical principles, particularly reductive amination. This method is widely employed for the preparation of amines. A similar methodology has been documented for the synthesis of related furan-containing amino alcohols.[1]
The proposed synthesis involves a two-step, one-pot reaction starting from 4-(2-furyl)benzaldehyde and methylamine.
Underlying Principle: Reductive Amination
Reductive amination involves the conversion of a carbonyl group to an amine via an intermediate imine. The process begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine. The imine is then reduced to the target amine.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Procedure
Materials:
-
4-(2-Furyl)benzaldehyde
-
Methylamine (e.g., 40% solution in water or as hydrochloride salt)
-
Methanol (solvent)
-
Sodium borohydride (reducing agent)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (drying agent)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(2-furyl)benzaldehyde (1 equivalent) in methanol.
-
Amine Addition: To the stirred solution, add methylamine (1.1 equivalents) dropwise at room temperature. If using methylamine hydrochloride, a base such as triethylamine (1.2 equivalents) should be added to liberate the free amine.
-
Imine Formation: Allow the mixture to stir at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Completion: After the addition of the reducing agent, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-5 hours.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Anticipated Properties and Potential Applications
The physicochemical and biological properties of this compound can be inferred from its structural components.
Physicochemical Properties (Predicted)
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Likely a liquid or low-melting solid at room temperature. | Similar to N-methylbenzylamine, which is a liquid.[2][3] |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane). Limited solubility in water. | The presence of the aromatic rings and the hydrocarbon backbone reduces water solubility, a common trait for benzylamines.[4] |
| Basicity (pKa) | Expected to be a weak base, with a pKa of the conjugate acid around 9-10. | The nitrogen atom has a lone pair of electrons, making it a proton acceptor. The pKa is anticipated to be in a similar range to that of N-methylbenzylamine.[4] |
Potential Applications in Research and Development
The unique combination of the furan and benzylamine moieties suggests several avenues for its application.
-
Pharmaceutical Scaffolding: Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The this compound structure could serve as a valuable scaffold for the synthesis of novel therapeutic agents.
-
Chemical Synthesis: As a secondary amine, it can be a crucial building block in the synthesis of more complex molecules and heterocyclic systems.[7]
-
Materials Science: Furan-containing compounds are utilized in the development of polymers and specialty chemicals.[8] This molecule could be explored as a monomer or an additive in material applications.
Conclusion
This compound presents itself as a compound with significant untapped potential. Its straightforward synthesis, coupled with the promising characteristics inferred from its chemical structure, makes it an attractive target for further investigation by researchers in organic synthesis, medicinal chemistry, and materials science. The protocols and insights provided in this guide are intended to serve as a foundational resource for such endeavors.
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N-[4-(2-Furyl)benzyl]-N-methylamine: A Scoping Guide to Unveiling its Biological Potential
Abstract
This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the novel chemical entity, N-[4-(2-Furyl)benzyl]-N-methylamine. This molecule synergistically combines two pharmacologically significant scaffolds: the furan ring, a "privileged scaffold" in medicinal chemistry, and the N-methylbenzylamine core, a motif present in numerous bioactive compounds.[1][2][3][4] While direct biological data for this specific molecule is not yet publicly available, a detailed analysis of its structural components allows for the formulation of robust hypotheses regarding its potential therapeutic applications. This document outlines these hypotheses, proposes a structured, multi-tiered experimental workflow for their validation, and provides detailed protocols to guide researchers in their exploration of this promising compound.
Introduction: Deconstructing a Molecule of Interest
This compound is a tertiary amine featuring a benzyl group substituted at the para position with a 2-furyl moiety. This unique combination of a furan heterocycle and a substituted benzylamine suggests a high probability of interaction with various biological targets. Furan derivatives are integral to a wide array of natural products and FDA-approved drugs, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[3][5] Similarly, the benzylamine framework is a cornerstone of many neurologically active and anticancer agents.[6][7][8]
The strategic inclusion of the N-methyl group is also noteworthy. It can influence the compound's lipophilicity, metabolic stability, and ability to cross the blood-brain barrier, while also potentially modulating its binding affinity for specific enzymes or receptors.
This guide will explore the following potential biological activities based on the compound's constituent pharmacophores:
-
Neurological Activity: Primarily focusing on monoamine oxidase (MAO) inhibition.
-
Anticancer Activity: Investigating potential effects on histone deacetylases (HDACs), topoisomerases, and cancer cell proliferation.
-
Antimicrobial Activity: Assessing its potential to inhibit the growth of pathogenic bacteria.
Postulated Mechanisms and Therapeutic Hypotheses
Neurological Activity: A Potential Monoamine Oxidase Inhibitor
The benzylamine scaffold is structurally related to known monoamine oxidase inhibitors (MAOIs).[6] For instance, the pharmaceutical agent pargyline (N-methyl-N-propargylbenzylamine) is an MAOI used as an antihypertensive and antidepressant.[6] Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Their inhibition can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative disorders such as Parkinson's disease.
Hypothesis: this compound may act as an inhibitor of MAO-A and/or MAO-B, thereby modulating monoaminergic neurotransmission. The furan ring may influence the compound's binding affinity and selectivity for the MAO isoforms.
Anticancer Potential: A Multi-pronged Approach
The structural components of this compound suggest several potential avenues for anticancer activity.
-
Histone Deacetylase (HDAC) Inhibition: Substituted N-benzylpyrimidin-2-amine derivatives have been identified as potent HDAC inhibitors with antiproliferative activity against tumor cells.[9] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.
-
Topoisomerase Inhibition: Quinolone derivatives, which share some structural similarities with the furan-containing moiety, have been shown to inhibit eukaryotic topoisomerase II, leading to cancer cell death.[10] The planar furan ring in our compound of interest could potentially intercalate with DNA or interact with topoisomerase enzymes.
-
Induction of Apoptosis and Reduction of Metastasis: Benzylamine and thenylamine derived drugs have been shown to induce apoptosis and reduce proliferation, migration, and metastasis in melanoma cells.[7]
Hypothesis: this compound may exhibit anticancer activity through one or more of the following mechanisms: inhibition of HDACs, disruption of topoisomerase function, or induction of apoptosis in cancer cells.
Antimicrobial Activity: Targeting Bacterial Processes
Both furan and benzylamine derivatives have demonstrated antibacterial properties.[2][3][11] For example, nitrofurantoin is a furan-containing antibiotic.[3] Certain coumarin derivatives incorporating benzylamine groups have shown excellent in vitro antibacterial activity by increasing the permeability of the bacterial membrane.[11]
Hypothesis: this compound may possess antibacterial activity by disrupting bacterial cell membrane integrity or interfering with other essential bacterial processes.
A Phased Experimental Workflow for Biological Characterization
A systematic, tiered approach is recommended to efficiently evaluate the biological potential of this compound.
Caption: A tiered experimental workflow for the biological evaluation of this compound.
Detailed Experimental Protocols
Synthesis of this compound
While a specific synthesis for this compound is not detailed in the provided search results, a plausible route can be inferred from established methods for N-benzylamine synthesis.[12][13][14] A common and effective method is reductive amination.
Protocol: Reductive Amination
-
Imine Formation:
-
In a round-bottom flask, dissolve 1 equivalent of 4-(2-furyl)benzaldehyde in a suitable solvent (e.g., methanol, dichloromethane).
-
Add 1.1 equivalents of methylamine (as a solution in a solvent like THF or ethanol) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours to allow for the formation of the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add 1.5 equivalents of a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the imine.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Biological Assays
This assay will determine the inhibitory potential of the test compound against MAO-A and MAO-B.
Protocol:
-
Enzyme and Substrate Preparation:
-
Use commercially available recombinant human MAO-A and MAO-B enzymes.
-
Prepare a suitable substrate, such as kynuramine for both enzymes or specific substrates like 5-hydroxytryptamine for MAO-A and benzylamine for MAO-B.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme, a phosphate buffer (pH 7.4), and varying concentrations of this compound (or a known inhibitor like clorgyline for MAO-A or selegiline for MAO-B as a positive control).
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Measure the product formation using a fluorescence plate reader. The product of kynuramine oxidation, 4-hydroxyquinoline, is fluorescent.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
This assay will assess the cytotoxic effects of the compound on various cancer cell lines.
Protocol:
-
Cell Culture:
-
Culture selected cancer cell lines (e.g., a panel including lung, breast, and colon cancer lines) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
-
This method will determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacteria.
Protocol:
-
Bacterial Strains:
-
Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
-
Assay Procedure:
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation and Interpretation
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance |
| Molecular Weight | ~201.26 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five). |
| logP | ~2.5-3.5 | Indicates good lipophilicity, suggesting potential for membrane permeability. |
| pKa (Strongest Basic) | ~9.0-9.5 | The amine will be protonated at physiological pH, influencing solubility and receptor interactions. |
| Polar Surface Area | ~20-30 Ų | Suggests good potential for blood-brain barrier penetration. |
Note: These are estimated values and should be experimentally verified.
Table 2: Hypothetical In Vitro Activity Profile
| Assay | Target | Predicted Activity (IC₅₀/GI₅₀/MIC) | Rationale |
| MAO Inhibition | MAO-A, MAO-B | 1-10 µM | Based on the benzylamine scaffold.[6] |
| Cancer Cell Viability | Various Cancer Lines | 5-50 µM | Furan and benzylamine moieties are present in known anticancer agents.[3][7][9] |
| Antimicrobial | S. aureus, E. coli | 16-128 µg/mL | Both furan and benzylamine derivatives have shown antibacterial activity.[3][11] |
Potential Challenges and Mitigation Strategies
A key consideration for furan-containing compounds is their potential for metabolic activation to reactive intermediates, which can lead to hepatotoxicity.[15]
Mitigation Strategy: Early assessment of the compound's metabolic stability and cytotoxicity in primary hepatocytes is crucial. If metabolic liabilities are identified, structural modifications to the furan ring or the inclusion of metabolic blockers could be explored in subsequent rounds of synthesis.
Conclusion and Future Directions
This compound represents a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. The strategic combination of the furan and benzylamine pharmacophores provides a strong rationale for investigating its activity as a neurological agent, an anticancer compound, and an antimicrobial. The phased experimental workflow outlined in this guide offers a clear and efficient path to validating these hypotheses. Positive results in the initial in vitro screens will pave the way for more detailed mechanistic studies and eventual in vivo evaluation, potentially leading to the development of a new class of therapeutic agents.
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Wikipedia. Benzylamine. [Link]
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PubMed. Furans, thiophenes and related heterocycles in drug discovery. [Link]
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PubMed. Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. [Link]
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ResearchGate. Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. [Link]
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PrepChem.com. Synthesis of N-methylbenzylamine. [Link]
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FooDB. Showing Compound N-Methylbenzylamine (FDB012647). [Link]
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PubMed Central. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. [Link]
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HETEROCYCLES. efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. [Link]
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PubMed. N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. [Link]
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ResearchGate. Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. [Link]
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Organic Syntheses. n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. [Link]
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PubMed. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. [Link]
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PubMed. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. [Link]
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PubMed. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. [Link]
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PubMed Central. Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship. [Link]
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PubMed. Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro- -methylbenzylamine. [Link]
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A Technical Guide to the Solubility Profile of N-[4-(2-Furyl)benzyl]-N-methylamine
Abstract
Understanding the solubility of a chemical compound is a cornerstone of its application in research and development, influencing everything from reaction kinetics to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of N-[4-(2-Furyl)benzyl]-N-methylamine. In the absence of extensive published data for this specific molecule, this document outlines a two-pronged approach for researchers. First, it presents a theoretical assessment of the compound's solubility based on its molecular structure and physicochemical properties, drawing parallels with structurally similar molecules. Second, it provides detailed, field-proven experimental protocols for the empirical determination of both thermodynamic and kinetic solubility, empowering scientists to generate reliable, application-specific data. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for characterizing the solubility of novel chemical entities.
Part 1: Theoretical Solubility Assessment
A molecule's solubility is fundamentally governed by its structure. The principle of "like dissolves like" provides a powerful predictive framework: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The process of dissolution involves overcoming both the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.
Molecular Structure and Physicochemical Properties
This compound is a multifaceted molecule incorporating several distinct functional groups that dictate its overall polarity and interaction potential.
-
Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom. The oxygen atom introduces polarity and potential for hydrogen bond acceptance.
-
Benzyl Group: A phenyl ring attached to a CH₂ group. This component is largely nonpolar and hydrophobic, favoring interactions with nonpolar solvents.
-
Secondary Amine (N-methylamine): The nitrogen atom provides a site for hydrogen bond acceptance and, with its lone pair of electrons, imparts basicity to the molecule.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Solubility |
|---|---|---|
| Molecular Formula | C₁₂H₁₃NO | - |
| Molecular Weight | 187.24 g/mol | Moderate molecular weight, not expected to be a primary limiting factor for solubility. |
| cLogP (Octanol/Water) | ~2.5 - 3.5 | A positive LogP indicates a preference for lipophilic (nonpolar) environments over aqueous (polar) ones. |
| Polar Surface Area (PSA) | ~16.1 Ų | A relatively low PSA suggests limited interactions with polar solvents and lower aqueous solubility. |
| Hydrogen Bond Acceptors | 2 (N and O) | Can interact with protic solvents like water or alcohols. |
| Hydrogen Bond Donors | 0 | Cannot donate hydrogen bonds, limiting some interactions with polar solvents. |
Solubility Prediction Based on Analogs and Theory
Given the hybrid nature of the molecule, its solubility is expected to be nuanced. We can infer its behavior by examining related compounds.
-
N-Methylbenzylamine: This structural analog is reported to be soluble in organic solvents but has limited solubility in water due to its hydrophobic benzyl group.[1] One source indicates its water solubility is 65 g/L at 20°C, which is relatively high for an organic amine, likely due to the amine's ability to form hydrogen bonds with water.[2]
-
2-Benzylfuran: As a close analog lacking the amine group, it would be expected to be highly soluble in nonpolar solvents like toluene, diethyl ether, and dichloromethane, with very poor solubility in water.
-
Furan: Miscible with most common organic solvents but only slightly soluble in water.
Predicted Solubility Profile:
-
Nonpolar Solvents (e.g., Toluene, Hexanes, Diethyl Ether): High Solubility. The dominant benzyl and furan rings are hydrophobic and will interact favorably with nonpolar solvents via van der Waals forces.
-
Polar Aprotic Solvents (e.g., THF, Ethyl Acetate, Dichloromethane): High to Moderate Solubility. These solvents can engage in dipole-dipole interactions and can solvate both the polar and nonpolar regions of the molecule effectively.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate Solubility. The amine and furan oxygens can act as hydrogen bond acceptors. Solubility will be a balance between these favorable interactions and the energy cost of disrupting the solvent's strong hydrogen-bonding network to accommodate the large hydrophobic portion of the molecule.
-
Aqueous Solvents (e.g., Water, Buffers): Low to Very Low Solubility. The molecule's high cLogP and low PSA strongly suggest poor aqueous solubility. The secondary amine is basic and its protonation at acidic pH would form a salt, which is expected to dramatically increase aqueous solubility. Therefore, the solubility of this compound in aqueous media will be highly pH-dependent.
Part 2: Experimental Determination of Solubility
While theoretical predictions are invaluable for guidance, empirical measurement is the gold standard for obtaining accurate solubility data. The choice of method depends on the desired accuracy and throughput, primarily distinguishing between thermodynamic and kinetic solubility.[3]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound, measured when a saturated solution has been established after a long incubation period. It is the most accurate and relevant value for formulation and biopharmaceutics.[3][4]
-
Kinetic Solubility: This is an apparent solubility measured under non-equilibrium conditions, often used in high-throughput screening during early drug discovery.[3][5] It measures the concentration at which a compound, rapidly added from a DMSO stock solution, begins to precipitate.[6]
Protocol: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the most reliable technique for determining equilibrium solubility and is recommended by regulatory bodies and scientific authorities like the World Health Organization.[4][7][8]
Objective: To determine the equilibrium concentration of this compound in a given solvent at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of the test solvent in a sealed vial (e.g., a glass scintillation vial). The key is to ensure enough solid is present to form a saturated solution with undissolved solid remaining at equilibrium.[4]
-
Equilibration: Place the vials in a mechanical shaker or agitator set to a constant temperature (e.g., 25°C or 37°C).[7] Agitate the samples for a sufficient duration to reach equilibrium. This can vary significantly but is often between 24 and 72 hours.[3] It is crucial to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration no longer changes.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the undissolved solid. This is a critical step and is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Prepare a standard curve of the compound with known concentrations. Use this curve to determine the concentration in the diluted sample and then back-calculate the solubility in the original solvent (e.g., in mg/mL or µM).
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol: High-Throughput Kinetic Solubility Assay
For earlier stage research where many compounds need to be profiled quickly, a kinetic solubility assay using nephelometry is highly efficient.[9][10]
Objective: To rapidly determine the concentration at which this compound precipitates from an aqueous buffer when added from a DMSO stock solution.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO), for example, at 20 mM.[5]
-
Plate Setup: In a 96- or 384-well microplate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer. The process is typically automated to create a serial dilution across the plate, resulting in a range of compound concentrations with a consistent final DMSO percentage (typically 1-2%).[6]
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[3]
-
Detection: Measure the turbidity or light scattering in each well using a laser nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.[10]
-
Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline is reported as the kinetic solubility. Results are often categorized into bins such as poor (<15 µg/mL), moderate (15-100 µg/mL), and high (>100 µg/mL) solubility.[10]
Part 3: Data Interpretation and Application
The solubility data, whether theoretical or experimental, must be contextualized for practical application.
Table 2: Summary of Predicted and Experimental Solubility Data for this compound
| Solvent Class | Solvent Example | Predicted Solubility | Experimental Value (mg/mL) | Experimental Value (mol/L) |
|---|---|---|---|---|
| Nonpolar | Toluene | High | [To be filled by researcher] | [To be filled by researcher] |
| Polar Aprotic | Dichloromethane (DCM) | High | [To be filled by researcher] | [To be filled by researcher] |
| Polar Aprotic | Tetrahydrofuran (THF) | High | [To be filled by researcher] | [To be filled by researcher] |
| Polar Protic | Methanol | Moderate | [To be filled by researcher] | [To be filled by researcher] |
| Polar Protic | Ethanol | Moderate | [To be filled by researcher] | [To be filled by researcher] |
| Aqueous | Water (pH 7.4) | Very Low | [To be filled by researcher] | [To be filled by researcher] |
| Aqueous | Buffer (pH 2.0) | Moderate to High (as salt) | [To be filled by researcher] | [To be filled by researcher] |
Practical Implications:
-
Synthetic Chemistry: The high solubility in solvents like DCM and THF makes them excellent choices for reaction media. For purification, a solvent system where the compound has high solubility while impurities have low solubility would be ideal for filtration, or vice-versa for crystallization.
-
Drug Development: Poor aqueous solubility at physiological pH (7.4) is a significant challenge for oral bioavailability. Formulation strategies such as salt formation (by reacting with an acid), co-solvents, or amorphous solid dispersions may be necessary to improve its dissolution and absorption. The pH-dependent solubility is a critical parameter to characterize.
-
In Vitro Assays: When preparing stock solutions for biological assays, DMSO is a common choice. However, the kinetic solubility limit in the final assay buffer must not be exceeded to avoid compound precipitation, which would lead to inaccurate and unreliable results.[5]
Conclusion
This compound is a molecule with a dual character, possessing significant nonpolar regions alongside hydrogen bond accepting sites. This structure predicts high solubility in a range of common organic solvents and poor, but pH-dependent, solubility in aqueous media. This guide provides both the theoretical framework to anticipate this behavior and the robust, validated experimental protocols necessary to quantify it precisely. By applying the methodologies described herein, researchers can generate the critical solubility data required to advance their work, whether in synthesis, process development, or biomedical research.
References
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]
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FooDB. Showing Compound N-Methylbenzylamine (FDB012647). (2010). [Link]
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Abdel-Rahman, S. et al. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter". Dissolution Technologies. (2010). [Link]
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Jorgensen, W. L., & Duffy, E. M. "Prediction of drug solubility from structure". Advanced Drug Delivery Reviews, 54(3), 355-366. (2002). [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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World Health Organization. "Annex 4: Biopharmaceutics Classification System-based biowaiver". WHO Technical Report Series, No. 1019. (2019). [Link]
-
Palmer, D. S., & Llinàs, A. "Prediction of drug solubility from molecular structure using a drug-like training set". SAR and QSAR in Environmental Research, 18(1-2), 123-138. (2007). [Link]
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BMG LABTECH. "A fully automated kinetic solubility screen in 384-well plate format using nephelometry". (2004). [Link]
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Alsenz, J., & Kansy, M. "In vitro solubility assays in drug discovery". PubMed, 20(6), 545-548. (2007). [Link]
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ResearchGate. (PDF) The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa). (2025). [Link]
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ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]
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An In-Depth Technical Guide to N-[4-(2-Furyl)benzyl]-N-methylamine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-[4-(2-Furyl)benzyl]-N-methylamine scaffold represents a versatile and promising core structure in medicinal chemistry. Its unique combination of a bioisosteric furan ring, a phenyl group, and a secondary amine moiety allows for diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and structure-activity relationships of this compound derivatives and their analogs. Detailed experimental protocols, mechanistic insights, and future perspectives are discussed to facilitate further research and development in this area.
Introduction: The this compound Core
The this compound core, with the IUPAC name N-methyl-1-(4-(furan-2-yl)phenyl)methanamine, is a biarylmethyl-amine that has garnered interest in drug discovery. The furan ring serves as a bioisostere for a phenyl ring, offering a different pharmacokinetic and metabolic profile while potentially maintaining or enhancing biological activity. The benzyl-amine framework is a common feature in many biologically active compounds, often interacting with aminergic G-protein coupled receptors (GPCRs) and other biological targets. The N-methyl group can influence the compound's basicity, lipophilicity, and ability to cross the blood-brain barrier.
Derivatives of this scaffold have been investigated for a range of therapeutic applications, leveraging the structural motifs to achieve desired pharmacological effects. This guide will delve into the synthetic pathways to access these molecules, explore their known and potential biological targets, and analyze the structure-activity relationships that govern their efficacy.
Synthetic Strategies
The synthesis of this compound and its analogs can be approached through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis. The most common strategies involve the construction of the 4-(2-furyl)benzyl moiety followed by the introduction of the N-methylamine group.
Synthesis of the Key Intermediate: 4-(2-Furyl)benzaldehyde
A crucial precursor for the synthesis of the target scaffold is 4-(2-furyl)benzaldehyde. This intermediate is most efficiently prepared via a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling for 4-(2-Furyl)benzaldehyde
This protocol is based on established methods for Suzuki couplings of aryl halides with boronic acids.[1]
-
Materials:
-
4-Bromobenzaldehyde
-
Furan-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
-
Procedure:
-
To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(2-furyl)benzaldehyde.
-
Sources
An In-depth Technical Guide to N-[4-(2-Furyl)benzyl]-N-methylamine: Synthesis, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties is a cornerstone of novel drug design. This guide focuses on the molecule N-[4-(2-Furyl)benzyl]-N-methylamine , a compound that, while not extensively described in current literature, represents a compelling synthetic target due to the established bioactivities of its constituent parts: the N-benzyl-N-methylamine core and the 2-furylphenyl group.
The N-benzylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse therapeutic applications, including anticancer and central nervous system (CNS) activities.[1][2] The introduction of an N-methyl group can modulate physicochemical properties such as basicity and lipophilicity, which in turn can influence pharmacokinetic and pharmacodynamic profiles.
The furan ring is a five-membered aromatic heterocycle present in a multitude of biologically active natural products and synthetic compounds.[3][4] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The incorporation of a furan ring can influence a molecule's interaction with biological targets and its metabolic stability.[5]
This technical guide provides a comprehensive theoretical and practical framework for the synthesis, characterization, and potential biological evaluation of this compound. By leveraging established chemical principles and data from analogous structures, we aim to equip researchers with the necessary knowledge to explore the therapeutic potential of this novel compound.
Synthetic Strategies
The synthesis of this compound can be logically approached through a two-step process: the formation of the key intermediate, 4-(2-furyl)benzaldehyde, followed by its conversion to the target amine via reductive amination.
Part 1: Synthesis of 4-(2-Furyl)benzaldehyde
The precursor, 4-(2-furyl)benzaldehyde, is a known compound that serves as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[6] A common and effective method for its synthesis is the Suzuki coupling reaction.
Reaction Scheme:
Caption: Suzuki coupling reaction for the synthesis of 4-(2-furyl)benzaldehyde.
Part 2: Reductive Amination to this compound
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[7][8] In this step, 4-(2-furyl)benzaldehyde is reacted with N-methylamine in the presence of a reducing agent to yield the final product. A recent protocol highlights the use of N-Boc-N-methylamine and a silane-based reducing agent for the synthesis of secondary N-methylamines.[9][10]
Reaction Scheme:
Caption: Reductive amination of 4-(2-furyl)benzaldehyde with N-methylamine.
Physicochemical and Analytical Characterization
A thorough characterization of this compound is crucial to confirm its identity, purity, and to understand its properties.
Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₁₂H₁₃NO | - |
| Molecular Weight | 187.24 g/mol | - |
| pKa (basic) | ~9.5 | Based on the pKa of benzylamine (9.33).[11] |
| logP | ~2.5 - 3.0 | Estimated based on the lipophilicity of the benzyl and furyl groups. Benzylamine has a logP of 1.09.[11] |
| Appearance | Colorless to pale yellow oil or low melting solid | Based on the physical properties of similar N-benzylamines.[11] |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, chloroform), sparingly soluble in water. | Based on the properties of benzylamine.[12] |
Analytical Workflow
A multi-technique approach is recommended for the comprehensive characterization of the synthesized compound.
Caption: Hypothesized mechanism of anticancer activity via tubulin polymerization inhibition.
Potential Antimicrobial Activity
The furan moiety is a well-established pharmacophore in the development of antimicrobial agents. [3][5]
-
Derivatives of furan have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. [3]* The antimicrobial effects of furan derivatives can be attributed to various mechanisms, including the inhibition of microbial growth and modification of essential enzymes. [5]
Potential Central Nervous System (CNS) Activity
N-benzyl substitution on phenethylamines has been shown to significantly increase binding affinity and functional activity at serotonin receptors, particularly the 5-HT2A receptor. [2][13]This suggests that this compound could potentially interact with CNS targets.
Experimental Protocols (Projected)
The following protocols are based on established methodologies for the synthesis and evaluation of analogous compounds and are provided as a starting point for researchers.
Synthesis of this compound
Materials:
-
4-(2-Furyl)benzaldehyde
-
N-methylamine (solution in THF or as hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 4-(2-furyl)benzaldehyde (1.0 eq) in DCE or THF, add N-methylamine (1.2 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product using the analytical workflow described above.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity. [14][15] Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. [16]6. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. [16]7. Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationships (SAR) and Future Directions
The exploration of structure-activity relationships (SAR) is a critical aspect of drug discovery. [17]For this compound, several modifications could be investigated to optimize its biological activity.
Key Areas for SAR Studies:
-
Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at different positions of the phenyl ring could influence electronic properties and interactions with biological targets.
-
Modification of the Furan Ring: Replacing the furan with other heterocycles (e.g., thiophene, pyridine) could alter the compound's activity and selectivity.
-
Variation of the N-Alkyl Group: Replacing the N-methyl group with larger alkyl or functionalized groups could impact steric hindrance and lipophilicity.
Future Research Directions:
-
Mechanism of Action Studies: If significant biological activity is observed, further studies to elucidate the precise mechanism of action will be crucial.
-
In Vivo Efficacy and Toxicity: Promising compounds should be evaluated in animal models to assess their in vivo efficacy and safety profiles.
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound will be essential for its development as a potential therapeutic agent.
Conclusion
This compound represents a novel chemical entity with significant potential for biological activity, stemming from the well-documented pharmacological properties of its N-benzylamine and furan components. This in-depth technical guide provides a comprehensive roadmap for its synthesis, characterization, and preliminary biological evaluation. The proposed synthetic strategies are based on robust and well-established chemical transformations, and the outlined analytical and biological protocols offer a solid foundation for initiating research into this promising compound. The exploration of its structure-activity relationships holds the key to unlocking its full therapeutic potential and paving the way for the development of new and effective therapeutic agents.
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Synthesis of 4-(2-propynyloxy) benzaldehyde. PrepChem.com. [Link]
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Benzylamine. PubChem. [Link]
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- Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines.
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- Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine.
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N-BENZYLAMINE. Ataman Kimya. [Link]
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Benzylamine. Wikipedia. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Structure Activity Relationships. Drug Design Org. [Link]
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Methodological & Application
Application Note: A Validated Two-Step Protocol for the Synthesis of N-[4-(2-Furyl)benzyl]-N-methylamine
Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of N-[4-(2-Furyl)benzyl]-N-methylamine, a valuable secondary amine intermediate in medicinal chemistry and materials science. The synthesis is achieved through a robust and efficient two-step sequence. The first step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the key intermediate, 4-(2-furyl)benzaldehyde. The second step employs a direct reductive amination of this aldehyde with methylamine using sodium triacetoxyborohydride as a mild and selective reducing agent. This guide details the reaction principles, safety precautions, experimental procedures, and characterization methods, designed for researchers in organic synthesis and drug development.
Introduction
The synthesis of substituted benzylamines is a cornerstone of modern medicinal chemistry, as this structural motif is present in a wide array of biologically active compounds. This compound incorporates both a furan ring, a common heterocycle in pharmaceuticals, and a secondary amine, providing a key scaffold for further chemical elaboration.
The presented synthetic strategy is designed for efficiency and control. It begins with the construction of the carbon-carbon bond between the phenyl and furyl rings via the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming biaryl linkages.[1] Subsequently, the target amine is synthesized through reductive amination. This method is superior to direct alkylation of amines, which often leads to over-alkylation and low yields of the desired secondary amine.[2] The use of sodium triacetoxyborohydride (STAB) as the reducing agent is particularly advantageous as it is mild, moisture-tolerant, and highly selective for the reduction of the intermediate iminium ion over the starting aldehyde, allowing for a one-pot procedure.[3][4]
Overall Synthetic Scheme
The synthesis proceeds in two distinct stages:
-
Stage 1: Suzuki-Miyaura Coupling to synthesize the aldehyde intermediate.
-
Stage 2: Reductive Amination to form the final secondary amine product.
Figure 1: Overall two-step synthetic workflow.
Chemical Safety and Handling
All operations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Palladium Catalysts : Palladium on carbon (Pd/C) can be pyrophoric, especially after use when it contains absorbed hydrogen and is exposed to air.[5] Handle in an inert atmosphere where possible and never allow the dry, used catalyst to come into contact with organic materials.[6][7] Keep the catalyst wet with water when filtering and store it away from heat and combustible materials.[8]
-
Methylamine (40% in Methanol/Water) : Highly flammable, toxic if inhaled or swallowed, and causes severe skin burns and eye damage.[9][10] It is also corrosive to the respiratory system. Handle with extreme care in a well-ventilated fume hood, away from ignition sources.[11]
-
Sodium Triacetoxyborohydride (STAB) : Reacts with water to release flammable gases. It is harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Solvents (DCE, DME, Methanol) : Dichloroethane (DCE) is a suspected carcinogen. Dimethoxyethane (DME) and Methanol are flammable and toxic. Avoid inhalation and skin contact.
Part 1: Synthesis of 4-(2-Furyl)benzaldehyde
This step utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond between 4-bromobenzaldehyde and 2-furylboronic acid.
Figure 2: Workflow for the synthesis of the aldehyde intermediate.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Notes |
| 4-Bromobenzaldehyde | 185.02 | 10.0 g | 54.0 mmol | 1.0 eq |
| 2-Furylboronic Acid | 111.92 | 6.6 g | 59.4 mmol | 1.1 eq |
| Pd(PPh₃)₄ | 1155.56 | 1.25 g | 1.08 mmol | 2 mol% |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 17.2 g | 162 mmol | 3.0 eq |
| 1,2-Dimethoxyethane (DME) | 90.12 | 200 mL | - | Solvent |
| Deionized Water | 18.02 | 100 mL | - | Solvent |
Step-by-Step Protocol
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol), 2-furylboronic acid (6.6 g, 59.4 mmol), and sodium carbonate (17.2 g, 162 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add DME (200 mL) and deionized water (100 mL) to the flask.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (1.25 g, 1.08 mmol), to the mixture.
-
Heat the reaction mixture to 80°C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromobenzaldehyde is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (200 mL).
-
Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate, e.g., 95:5) to yield 4-(2-furyl)benzaldehyde as a solid.
Part 2: Synthesis of this compound
This step involves the one-pot formation of an imine from 4-(2-furyl)benzaldehyde and methylamine, followed by in-situ reduction with Sodium Triacetoxyborohydride (STAB).[3][12]
Figure 3: Workflow for the reductive amination step.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Notes |
| 4-(2-Furyl)benzaldehyde | 172.18 | 5.0 g | 29.0 mmol | 1.0 eq |
| Methylamine (40% in MeOH) | 31.06 | 3.4 mL | 43.5 mmol | 1.5 eq |
| Sodium Triacetoxyborohydride | 211.94 | 9.2 g | 43.5 mmol | 1.5 eq |
| 1,2-Dichloroethane (DCE) | 98.96 | 150 mL | - | Solvent |
| Acetic Acid (Glacial) | 60.05 | ~0.5 mL | - | Catalyst (optional) |
Step-by-Step Protocol
-
Dissolve 4-(2-furyl)benzaldehyde (5.0 g, 29.0 mmol) in 1,2-dichloroethane (150 mL) in a 250 mL round-bottom flask with a magnetic stir bar.
-
Add the methylamine solution (3.4 mL of 40% solution in methanol, 43.5 mmol) to the flask. A few drops of acetic acid can be added to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[13]
-
Carefully add Sodium Triacetoxyborohydride (STAB) (9.2 g, 43.5 mmol) to the reaction mixture in portions over 10-15 minutes. Note: The reaction may be mildly exothermic.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the imine intermediate.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol, potentially with 1% triethylamine to prevent streaking) to afford this compound.
Characterization and Validation
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
| Compound | Technique | Expected Results |
| 4-(2-Furyl)benzaldehyde | ¹H NMR (CDCl₃) | δ ~9.9 (s, 1H, -CHO), 7.8-7.9 (d, 2H, Ar-H), 7.6-7.7 (d, 2H, Ar-H), 7.5 (d, 1H, Furyl-H), 6.7 (d, 1H, Furyl-H), 6.5 (dd, 1H, Furyl-H) ppm. |
| ¹³C NMR (CDCl₃) | Peaks corresponding to aldehyde carbon (~192 ppm), aromatic and furan carbons (120-160 ppm range). | |
| MS (ESI+) | m/z: [M+H]⁺ calculated for C₁₁H₉O₂: 173.06. | |
| This compound | ¹H NMR (CDCl₃) | δ ~7.2-7.5 (m, 4H, Ar-H), 6.4-7.4 (m, 3H, Furyl-H), 3.5 (s, 2H, -CH₂-), 2.3 (s, 3H, -NCH₃) ppm. The N-H proton may not be visible or may appear as a broad singlet. |
| ¹³C NMR (CDCl₃) | Peaks corresponding to benzyl CH₂ (~55 ppm), N-methyl (~35 ppm), and aromatic/furan carbons. | |
| MS (ESI+) | m/z: [M+H]⁺ calculated for C₁₂H₁₄NO: 188.11. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in Suzuki coupling | Inactive palladium catalyst. | Ensure the catalyst is fresh or from a reliable source. Perform the reaction under strict inert conditions. |
| Inefficient stirring. | Use a larger stir bar or mechanical stirring to ensure the heterogeneous mixture is well-agitated. | |
| Incomplete reductive amination | Deactivated reducing agent (STAB). | STAB is moisture-sensitive. Use freshly opened reagent and ensure anhydrous conditions. |
| Incomplete imine formation. | Allow more time for imine formation before adding STAB. The addition of a catalytic amount of acetic acid can help. | |
| Product purification issues | Amine product streaking on silica gel. | Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to suppress ionization of the amine on the acidic silica surface. |
References
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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Wikipedia. (n.d.). Reductive amination. [Link]
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PrepChem.com. (n.d.). Synthesis of 2-(N-benzyl-N-methylamino)-1-(2-furyl)ethanol. [Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O. [Link]
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ACS Publications. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. [Link]
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National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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Pharmacia. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. [Link]
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ACS Publications. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]
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PubChem. (n.d.). 4-(furan-2-yl)benzaldehyde. [Link]
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National Institutes of Health. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]
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Vineeth Chemicals. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. [Link]
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Airgas. (2025). Safety Data Sheet - Methylamine. [Link]
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Application Note: A Robust, Validated HPLC Method for the Quantification of N-[4-(2-Furyl)benzyl]-N-methylamine
Abstract
This application note describes the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-[4-(2-Furyl)benzyl]-N-methylamine. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. The described protocol is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and research applications in pharmaceutical and chemical development environments. All validation procedures were performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
This compound is a synthetic organic compound featuring a furan ring, a benzyl group, and a secondary amine.[4] Its structural motifs are common in pharmacologically active molecules and chemical intermediates. Consequently, a reliable and validated analytical method is essential for ensuring purity, stability, and quality control during its synthesis and application. High-performance liquid chromatography (HPLC) is the preferred analytical technique for such non-volatile and thermolabile compounds, offering high resolution and sensitivity.[5][6]
This document provides a comprehensive guide to the development and validation of an HPLC method, explaining the scientific rationale behind each parameter selection and experimental design.
Analyte Properties & Method Development Rationale
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.
-
Structure and Polarity : The molecule consists of a hydrophobic benzyl and furyl group and a polar secondary amine. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where it can interact with a non-polar stationary phase.[4][7][8] The predicted logP value for the structurally similar N-methylbenzylamine is around 1.5, indicating moderate hydrophobicity.[9]
-
pKa : As a secondary amine, the molecule is basic. The pKa of the conjugate acid of similar benzylamines is approximately 9.3-9.7.[9][10][11] To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled. By maintaining a pH of 3.0, which is more than two units below the pKa, the amine will be consistently protonated (BH+), preventing peak tailing that can occur from interactions between the basic amine and residual silanols on the silica-based column.
-
UV Absorbance : The presence of the furan and benzene rings, which are conjugated systems, results in strong ultraviolet (UV) absorbance.[12] Benzylamine derivatives show significant absorbance, and furan itself has a characteristic UV spectrum.[13][14][15] A photodiode array (PDA) detector scan confirmed a maximum absorbance wavelength (λmax) at 262 nm, which was selected for quantification to ensure maximum sensitivity.
Based on this analysis, a reversed-phase HPLC method was developed using a C18 column, a mobile phase of acetonitrile and buffered water, and UV detection at 262 nm.
Experimental
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and photodiode array (PDA) detector.
-
Chromatography Data System (CDS): Empower 3 or OpenLab CDS.
-
Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm particle size.
-
Chemicals & Reagents:
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH2PO4, analytical grade).
-
Phosphoric acid (85%, analytical grade).
-
Water (HPLC grade, 18.2 MΩ·cm).
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer, pH 3.0. Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) was used as the diluent to ensure sample solubility and compatibility with the initial mobile phase conditions.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard and Sample Solutions: Prepare by diluting the stock solution with the diluent to the desired concentrations for linearity, accuracy, and precision studies. For routine analysis, a concentration of 0.1 mg/mL is recommended.
HPLC Method Protocol & Optimization
The initial method development began with screening various mobile phase compositions and gradients. The final optimized method, detailed below, provided excellent peak shape, resolution from potential impurities, and a reasonable run time.
Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Waters XBridge C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH2PO4, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% to 80% B over 10 min; 80% B for 2 min; return to 30% B over 1 min; equilibrate for 2 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 262 nm |
| Run Time | 15 minutes |
Method Development and Optimization Workflow
The process of refining the analytical method followed a logical progression from initial parameter selection to final validation. This workflow ensures that the method is robust and fit for its intended purpose.
Caption: Logical workflow for HPLC method development.
Method Validation
The optimized method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[1][2][16] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of quantitation (LOQ), and limit of detection (LOD).
Specificity
Specificity was evaluated by analyzing a blank (diluent) and a placebo (if applicable). The chromatograms were examined for any interfering peaks at the retention time of the this compound peak. No interference was observed, confirming the method's specificity.
Linearity and Range
Linearity was assessed by preparing a series of at least five solutions ranging from 50% to 150% of the nominal analytical concentration (0.05 mg/mL to 0.15 mg/mL). The peak area response was plotted against the concentration, and a linear regression analysis was performed.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.999 |
| Validated Range | 0.05 - 0.15 mg/mL | 80-120% of test concentration[2] |
Accuracy (Recovery)
Accuracy was determined by analyzing samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. The percentage recovery was calculated.
| Concentration Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.5% | 98.0% - 102.0% |
| 100% | 100.2% | 98.0% - 102.0% |
| 120% | 99.8% | 98.0% - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate injections of the standard solution at 100% concentration were performed on the same day.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using different equipment.
| Precision Level | % RSD | Acceptance Criteria |
| Repeatability | < 1.0% | ≤ 2.0% |
| Intermediate Precision | < 1.5% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (σ/S).
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
The calculated LOQ was experimentally verified by analyzing samples at this concentration, which provided acceptable accuracy and precision.
Conclusion
A specific, linear, accurate, and precise RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method employs a standard C18 column and UV detection, making it readily applicable in most analytical laboratories. The validation results confirm that the method is suitable for its intended purpose in quality control and research settings, adhering to the stringent requirements of international regulatory guidelines.
References
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
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Wikipedia. Benzylamine. Available from: [Link]
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University Department of Chemistry, Nagpur. Preparation and Properties of Furan. Available from: [Link]
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LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. 2019. Available from: [Link]
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ResearchGate. UV absorption spectra of model compounds furan, 5-HMF, dibenzofuran.... Available from: [Link]
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Nanjing Finechem Holding Co.,Limited. N-(4-Fluorobenzyl)-N-Methylamine | Properties, Uses, Synthesis, Safety & Supplier Information China. Available from: [Link]
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PubMed. Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. 2017. Available from: [Link]
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PubChem. Furan | C4H4O | CID 8029. National Institutes of Health. Available from: [Link]
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European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. Available from: [Link]
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Agilent Technologies. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. 2012. Available from: [Link]
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ChemBK. N-Benzyl-N-methylaniline for synthesis. Available from: [Link]
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FooDB. Showing Compound N-Methylbenzylamine (FDB012647). Available from: [Link]
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ResearchGate. For HPLC, what different mobile phases are best to start with for methods development?. 2018. Available from: [Link]
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In-Still. Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Available from: [Link]
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ResearchGate. Physical and chemical properties of furan. Available from: [Link]
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PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. 2004. Available from: [Link]
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ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. 1999. Available from: [Link]
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Quora. How do you choose a mobile phase in HPLC?. 2022. Available from: [Link]
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ResearchGate. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. 2022. Available from: [Link]
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U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]
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ResearchGate. UV-vis absorption spectra of the benzylamine reaction system.... Available from: [Link]
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National Institutes of Health. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. 2022. Available from: [Link]
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Scribd. Furan: Properties, Synthesis, and Reactions. Available from: [Link]
- Google Patents. New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
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ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]
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FooDB. Showing Compound Benzylamine (FDB012059). Available from: [Link]
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University of Tartu. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. 2012. Available from: [Link]
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Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.... 2015. Available from: [Link]
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Gov.uk. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available from: [Link]
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Wikipedia. Furan. Available from: [Link]
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Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available from: [Link]
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Organic Syntheses. n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Available from: [Link]
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ResearchGate. Room-temperature UV–vis absorption spectra of benzylamine (1).... Available from: [Link]
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RJPT. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. 2010. Available from: [Link]
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Application Notes and Protocols for the Investigation of N-[4-(2-Furyl)benzyl]-N-methylamine in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-[4-(2-Furyl)benzyl]-N-methylamine is an investigational compound. The following application notes and protocols are based on the current understanding of structurally related molecules and established methodologies in cancer research. These guidelines are intended to provide a robust framework for the initial exploration of this compound's anticancer potential.
Introduction: A Rationale for Investigation
The confluence of a furan nucleus and an N-benzylamine scaffold in the molecular architecture of This compound presents a compelling case for its investigation as a potential anticancer agent. The furan ring is a privileged pharmacophore, integral to numerous compounds exhibiting significant cytotoxic activities against various cancer cell lines.[1][2][3] Similarly, derivatives of N-benzylamine have demonstrated a spectrum of anticancer effects, including the induction of cell cycle arrest and apoptosis.[4][5][6]
The unique combination of these two moieties in this compound suggests the possibility of novel or enhanced anticancer properties. This document provides a comprehensive guide for the synthesis, in vitro evaluation, and mechanistic exploration of this promising compound.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is through reductive amination. This common and versatile reaction for forming amines involves the reaction of an aldehyde with an amine to form an imine, which is then reduced in situ to the target amine.[7][8]
Proposed Synthesis via Reductive Amination:
Sources
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Application Note & Protocol: Characterization of N-[4-(2-Furyl)benzyl]-N-methylamine in Receptor Binding Studies
Abstract
This document provides a comprehensive guide for the pharmacological characterization of the novel compound, N-[4-(2-Furyl)benzyl]-N-methylamine , as a ligand for receptor binding studies. Structurally, the molecule belongs to the benzylamine class, derivatives of which are known to interact with a wide range of biological targets, particularly monoamine G-protein coupled receptors (GPCRs) and transporters.[1][2][3] This guide is designed for researchers in pharmacology and drug development, offering both the theoretical foundation and detailed, field-proven protocols for determining the binding affinity of this compound. We present a framework for conducting competitive radioligand binding assays, including membrane preparation, assay execution, data analysis, and troubleshooting. The protocols are designed as self-validating systems to ensure data integrity and reproducibility.
Introduction & Scientific Rationale
This compound is a synthetic compound featuring a benzylamine core, a known pharmacophore for various central nervous system (CNS) targets.[2][3] The presence of the N-methyl group and a furan moiety suggests potential interactions with receptors that recognize endogenous monoamines like serotonin or dopamine. Benzylamine derivatives have been successfully developed as antagonists for the melanocortin-4 receptor and as monoamine oxidase inhibitors (MAOIs).[1][3] Therefore, a primary objective for a novel compound like this is to establish its receptor binding profile to identify its primary molecular targets and determine its affinity and selectivity.
This application note outlines the use of competitive radioligand binding assays to determine the inhibitory constant (Kᵢ) of this compound at a hypothesized target, such as a serotonin or dopamine receptor subtype.[4][5] This method is a cornerstone of pharmacology, allowing for the precise quantification of the affinity of an unlabeled test compound (the "competitor") by measuring its ability to displace a radiolabeled ligand with known binding characteristics.[6][7]
Foundational Principles of Receptor Binding Assays
A successful binding study relies on a solid understanding of the underlying principles of ligand-receptor interactions.
2.1. The Law of Mass Action Ligand (L) and Receptor (R) binding is a reversible process that reaches equilibrium. The key parameters derived from these studies are:
-
Kₐ (Association Rate Constant): The rate at which the ligand-receptor complex forms.
-
Kₑ (Dissociation Rate Constant): The rate at which the complex falls apart.[8]
-
Kₐ (Equilibrium Dissociation Constant): The ratio of kₑ/kₐ, representing the concentration of ligand required to occupy 50% of the receptors at equilibrium.[9] A lower Kₐ value indicates higher binding affinity.
-
Bₘₐₓ (Maximum Receptor Density): The total concentration of receptors in the preparation.[9]
2.2. Assay Types
-
Saturation Assays: Used to determine the Kₐ and Bₘₐₓ of a radioligand by incubating the receptor preparation with increasing concentrations of the radioligand.[7]
-
Competitive Assays: Used to determine the affinity of an unlabeled test compound. A fixed concentration of radioligand (typically at or below its Kₐ) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor.[7][9]
This guide will focus on the competitive assay format to characterize this compound.
Pre-Experimental Validation & Preparation
Scientific integrity begins before the first pipette tip is used. The quality of your reagents dictates the quality of your data.
3.1. Ligand Purity and Characterization The test compound, this compound, must be of the highest possible purity.
-
Verification: Purity should be confirmed (>98%) using methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[10]
-
Solubility: Determine the solubility of the compound. It is often dissolved in DMSO to create a high-concentration stock solution, which is then serially diluted for the assay. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid affecting receptor integrity.
3.2. Receptor Source and Membrane Preparation The choice of receptor source is critical. This protocol assumes the use of a stable cell line (e.g., HEK293 or CHO cells) recombinantly expressing a specific target receptor (e.g., human 5-HT₂ₐ or Dopamine D₂ receptor). Isolated cell membranes are often preferred over whole cells as they provide a cleaner system with fewer confounding variables.[11]
Detailed Experimental Protocols
4.1. Protocol: Cell Membrane Preparation from Cultured Cells
This protocol describes the isolation of a crude membrane fraction enriched with the target receptor. All steps should be performed at 4°C or on ice to minimize proteolytic degradation.
Materials:
-
Cell Scrapers
-
Dounce or Handheld Homogenizer
-
High-speed Centrifuge (capable of >40,000 x g)
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.
-
Storage Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl₂, 10% Sucrose, pH 7.4.[12]
Procedure:
-
Harvest Cells: Wash confluent cell monolayers from culture flasks twice with ice-cold PBS. Scrape cells into a fresh volume of ice-cold PBS and pellet by centrifugation (e.g., 500 x g for 5 minutes).
-
Lysis: Discard the supernatant and resuspend the cell pellet in 10-20 volumes of ice-cold Lysis Buffer.[12]
-
Homogenization: Mechanically lyse the cells using a Dounce homogenizer (20-30 strokes) or a handheld homogenizer (e.g., four 15-second cycles at 20,000 rpm).[12] This step is crucial for disrupting the cell membrane.
-
Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes) to pellet nuclei and intact cells.[12]
-
Membrane Pelleting: Carefully transfer the supernatant to a high-speed centrifuge tube and centrifuge at high speed (e.g., 43,000 x g for 20-30 minutes) to pellet the cell membranes.[12]
-
Final Wash & Storage: Discard the supernatant. Resuspend the membrane pellet in Storage Buffer. A brief secondary homogenization can ensure a uniform suspension.
-
Quantification: Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.
4.2. Protocol: Competitive Radioligand Binding Assay
This protocol details the steps to determine the IC₅₀ value of this compound.
Materials:
-
96-well microplates
-
Radioligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT₂ₐ or [³H]Spiperone for D₂).
-
Unlabeled ("cold") ligand for non-specific binding (NSB) determination (e.g., Mianserin for 5-HT₂ₐ or Haloperidol for D₂).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, pH 7.4.
-
Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester).
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter.[5]
-
Scintillation cocktail and a scintillation counter.
Experimental Workflow Diagram
Caption: Figure 1: A flowchart of the key steps in a competitive radioligand binding assay.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding (TB): Assay Buffer, radioligand, and membrane preparation.
-
Non-Specific Binding (NSB): Assay Buffer, radioligand, membrane preparation, and a high concentration of an unlabeled reference ligand (e.g., 10 µM Mianserin).[9] This determines the amount of radioligand that binds to non-receptor components.
-
Competition: Assay Buffer, radioligand, membrane preparation, and increasing concentrations of this compound.
-
-
Incubation: The final assay volume is typically 100-250 µL. The concentration of radioligand should be at or below its Kₐ, and the membrane protein concentration should be optimized so that less than 10% of the added radioligand is bound.[9] Incubate the plate at room temperature (or other optimized temperature) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.[8][9] This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Immediately wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.[9]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity in a beta counter.
Data Analysis and Interpretation
5.1. Calculating Specific Binding The primary data are counts per minute (CPM) or disintegrations per minute (DPM).
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)
-
The specific binding should ideally be >80% of the total binding for a robust assay.[9]
5.2. Determining the IC₅₀ The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
-
Convert the specific binding at each competitor concentration to a percentage of the maximum specific binding (where 0% inhibition is the "Total Binding" condition).
-
Plot the percent inhibition versus the logarithm of the competitor concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
Principle of Competitive Binding Diagram
Caption: Figure 2: As competitor concentration increases, it displaces the radioligand.
5.3. Calculating the Kᵢ using the Cheng-Prusoff Equation The IC₅₀ is an assay-dependent value. To convert it to the Kᵢ, an absolute measure of affinity, the Cheng-Prusoff equation is used.[13][14]
Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
Where:
-
Kᵢ: Inhibitory constant for the test compound.
-
IC₅₀: The experimentally determined 50% inhibitory concentration.
-
[L]: The concentration of the radioligand used in the assay.
-
Kₐ: The dissociation constant of the radioligand for the receptor.
This equation assumes a simple competitive interaction at a single binding site.[14]
Table 1: Example Data for Competitive Binding Analysis
| [Competitor] (M) | Log[Competitor] | Mean DPM | % Inhibition |
| Total Binding | N/A | 15,250 | 0% |
| NSB | N/A | 1,150 | 100% |
| 1.00E-11 | -11.0 | 15,105 | 1.0% |
| 1.00E-10 | -10.0 | 14,520 | 5.2% |
| 1.00E-09 | -9.0 | 12,330 | 20.7% |
| 1.00E-08 | -8.0 | 8,200 | 50.0% |
| 1.00E-07 | -7.0 | 3,450 | 83.7% |
| 1.00E-06 | -6.0 | 1,210 | 99.6% |
| 1.00E-05 | -5.0 | 1,160 | 99.9% |
Note: Specific Binding = Total DPM - NSB DPM = 14,100. % Inhibition is calculated relative to this value.
Troubleshooting & Self-Validation
A robust protocol is a self-validating one. Pay close attention to these common issues.
| Problem | Potential Cause(s) | Troubleshooting & Validation Steps |
| High Non-Specific Binding (>50% of Total) | Ligand is too hydrophobic; Filter binding; Inappropriate buffer conditions. | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the buffer.[15] Increase salt concentration.[15] Ensure filters are properly pre-soaked in PEI.[5][15] |
| Poor Reproducibility (High Triplicate Variability) | Inaccurate pipetting; Incomplete membrane resuspension; Insufficient washing. | Calibrate pipettes. Vortex membrane stocks before dilution. Ensure wash steps are consistent and rapid. |
| No Competition Observed | Test compound has very low affinity; Compound degradation or precipitation. | Test a higher concentration range. Verify compound stability and solubility in assay buffer. |
Conclusion
This application note provides a comprehensive framework for characterizing the binding affinity of the novel compound this compound. By following these detailed protocols, researchers can generate reliable and reproducible Kᵢ values, a critical first step in understanding the pharmacological profile of a new chemical entity. Subsequent studies should aim to determine the compound's affinity across a panel of related receptors to establish its selectivity profile, a key determinant of its potential as a therapeutic agent or research tool.
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Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI Bookshelf URL: [Link]
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Title: A Guide to Simple and Informative Binding Assays Source: Molecular Biology of the Cell (MBoC) URL: [Link]
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Title: Ligand binding assay - Wikipedia Source: Wikipedia URL: [Link]
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Title: Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity Source: YouTube URL: [Link]
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Title: Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists Source: PubMed URL: [Link]
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Title: Radioligand binding assays and their analysis Source: PubMed URL: [Link]
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Title: IUPHAR/BPS Guide to PHARMACOLOGY: Home Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
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Title: Ki, IC50, & the Cheng-Prusoff equation Source: YouTube URL: [Link]
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Title: Detailed protocol for the D2 binding secondary assay Source: Probe Reports from the NIH Molecular Libraries Program URL: [Link]
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Title: On the use of cells or membranes for receptor binding: growth hormone secretagogues Source: PubMed URL: [Link]
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Title: Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists Source: PubMed Central URL: [Link]
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Title: Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates Source: PubMed URL: [Link]
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Title: Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties Source: ResearchGate URL: [Link]
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Title: In vitro receptor binding assays: General methods and considerations Source: ResearchGate URL: [Link]
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Title: IUPHAR/BPS Guide to PHARMACOLOGY Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
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Title: Dopamine d2 receptor HTRF binding kinetics Source: BMG LABTECH URL: [Link]
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Title: Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]
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Title: The protocol of competitive binding assay. Source: ResearchGate URL: [Link]
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Title: Radioligand binding methods: practical guide and tips Source: SpringerLink URL: [Link]
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Title: Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties Source: The Open Medicinal Chemistry Journal URL: [Link]
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Title: Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands Source: Ludwig-Maximilians-Universität München URL: [Link]
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Title: How can I reduce nonspecific binding in an assay with a hydrophobic ligand? Source: ResearchGate URL: [Link]
-
Title: IUPHAR/BPS Guide to PHARMACOLOGY in 2026 Source: Nucleic Acids Research | Oxford Academic URL: [Link]
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Title: IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool Source: YouTube URL: [Link]
-
Title: Radioligand Binding Assay Source: Creative Bioarray URL: [Link]
-
Title: Radioligand binding methods for membrane preparations and intact cells Source: PubMed URL: [Link]
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Title: Non-Specific Binding: What You Need to Know Source: Surmodics IVD URL: [Link]
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Title: Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds Source: MDPI URL: [Link]
- Title: New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)
-
Title: Serotonin (5-HT) Competitive ELISA kit Source: RayBiotech URL: [Link]
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Title: comparing potency values with the Cheng-Prusoff equation Source: YouTube URL: [Link]
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Title: The IUPHAR/BPS Guide to PHARMACOLOGY in 2024 Source: PubMed URL: [Link]
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Title: Benzylamine - Wikipedia Source: Wikipedia URL: [Link]
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Title: How to isolate membrane receptor complexes from cells Source: G-Biosciences URL: [Link]
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Title: The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations Source: ResearchGate URL: [Link]
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Title: Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls Source: Fluidic Sciences URL: [Link]
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Title: Synthesis and Aminolysis of N-(4-Chlorophenyl) and N-(2,4-Dichlorophenylsulfonyl)-N-(glycidyl)bicyclo-[2.2.1]hept-5-en-endo -ylmethylamines Source: ResearchGate URL: [Link]
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Title: Direct Amidation of Tertiary N-Benzylamines Source: Organic Letters - ACS Publications URL: [Link]
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Title: IUPHAR/BPS Guide to PHARMACOLOGY in 2024 Source: Nucleic Acids Research | Oxford Academic URL: [Link]
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Troubleshooting & Optimization
"N-[4-(2-Furyl)benzyl]-N-methylamine" unexpected side products in synthesis
Welcome to our dedicated technical support guide for the synthesis of N-[4-(2-Furyl)benzyl]-N-methylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected side reactions encountered during the synthesis of this important amine. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure the successful and efficient preparation of your target compound.
Introduction to the Synthesis and its Challenges
The synthesis of this compound typically proceeds via a reductive amination of 4-(2-furyl)benzaldehyde with methylamine. This seemingly straightforward transformation can be complicated by the inherent reactivity of the starting materials and the reaction conditions employed. The presence of the furan ring, a diene system susceptible to various transformations, and the propensity of methylamine to over-alkylate, present unique challenges. This guide will address the most frequently encountered issues and provide robust solutions.
Troubleshooting Guide: Unexpected Side Products
This section addresses specific problems you might encounter during your synthesis, providing explanations for their occurrence and detailed protocols for their mitigation.
Question 1: My reaction mixture shows multiple spots on TLC, and the yield of the desired product is low. What are the likely side products?
Answer:
Low yields and multiple impurities in the synthesis of this compound often stem from several competing side reactions. The primary culprits to consider are:
-
Over-alkylation leading to a tertiary amine: The initially formed secondary amine, this compound, can react further with another molecule of the starting aldehyde to form a tertiary amine.
-
Reduction of the starting aldehyde: The reducing agent can directly reduce the 4-(2-furyl)benzaldehyde to the corresponding alcohol, [4-(2-furyl)phenyl]methanol.
-
Furan ring modification: Under certain reductive conditions, particularly with catalytic hydrogenation, the furan ring can undergo hydrogenation or even ring opening.
-
Formation of N-formylated impurity: If using certain reagents like formic acid (in Leuckart-Wallach or Eschweiler-Clarke type conditions), the formation of N-formyl-N-[4-(2-furyl)benzyl]methylamine is a possibility.[1]
To identify these byproducts, it is crucial to employ analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Potential reaction pathways in the synthesis.
Question 2: I am observing a significant amount of the tertiary amine byproduct. How can I prevent this over-alkylation?
Answer:
The formation of the tertiary amine, N,N-bis[4-(2-furyl)benzyl]methylamine, is a common issue arising from the reaction of the desired secondary amine product with another molecule of the starting aldehyde. To minimize this, consider the following strategies:
-
Stoichiometry Control: Use a slight excess of methylamine relative to the aldehyde. This helps to ensure that the aldehyde preferentially reacts with the more abundant primary amine rather than the secondary amine product. A molar ratio of 1.5 to 2.0 equivalents of methylamine to 1 equivalent of the aldehyde is a good starting point.
-
Slow Addition of the Reducing Agent: If performing a one-pot reductive amination, add the reducing agent slowly to the mixture of the aldehyde and amine. This allows the imine to form in situ and be immediately reduced, minimizing the concentration of the secondary amine available to react with the remaining aldehyde.
-
Stepwise Procedure: A more controlled approach involves a two-step process.[2]
-
Imine Formation: First, react the 4-(2-furyl)benzaldehyde with methylamine in a suitable solvent (e.g., methanol or ethanol) to form the corresponding imine. You can monitor the progress of this reaction by TLC or NMR.
-
Reduction: Once the imine formation is complete, add the reducing agent to selectively reduce the imine to the desired secondary amine.
-
-
Dissolve 4-(2-furyl)benzaldehyde (1 equivalent) in methanol.
-
Add a solution of methylamine (1.5-2.0 equivalents) in methanol or as an aqueous solution dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring for imine formation by TLC.
-
Once imine formation is substantial, cool the reaction mixture back to 0 °C.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) in portions. Be cautious as hydrogen gas will be evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours or until completion.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 3: My main impurity is the alcohol, [4-(2-furyl)phenyl]methanol. How can I avoid this?
Answer:
The formation of [4-(2-furyl)phenyl]methanol is due to the direct reduction of the starting aldehyde by the reducing agent. This side reaction is more prevalent when using strong reducing agents or when the imine formation is slow.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent for reductive aminations compared to sodium borohydride (NaBH₄).[3] It is particularly effective in one-pot procedures as it does not readily reduce aldehydes at neutral or slightly acidic pH, but it will reduce the iminium ion as it is formed.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation, thereby increasing the concentration of the species you want to reduce and minimizing the amount of free aldehyde available for direct reduction. You can use acetic acid as an additive.
-
Reaction Temperature: Performing the reaction at a lower temperature can help to control the rate of aldehyde reduction.
-
To a stirred solution of 4-(2-furyl)benzaldehyde (1 equivalent) and methylamine (1.2 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.1 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Question 4: I am concerned about the stability of the furan ring. What conditions should I avoid?
Answer:
The furan ring is an electron-rich aromatic system that can be susceptible to degradation under certain conditions.
-
Strongly Acidic Conditions: Prolonged exposure to strong acids can lead to polymerization or ring-opening of the furan moiety.[4] Therefore, while a mildly acidic environment is beneficial for imine formation, the use of strong acids should be avoided.
-
Harsh Catalytic Hydrogenation: While catalytic hydrogenation (e.g., using H₂ gas with Pd/C) is a common method for reductive amination, it can also lead to the hydrogenation of the furan ring to a tetrahydrofuran ring, or in more forcing conditions, ring cleavage.[5] The selectivity of this process can be highly dependent on the catalyst, solvent, temperature, and pressure. If you are using catalytic hydrogenation, it is crucial to carefully optimize the reaction conditions to favor the reduction of the imine over the furan ring. Often, using a milder chemical reducing agent like NaBH₄ or NaBH(OAc)₃ is a safer choice to preserve the furan ring.
Caption: Conditions affecting furan ring stability.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route for preparing this compound on a lab scale?
For lab-scale synthesis, a one-pot reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is often the most convenient and efficient method. It generally gives good yields and minimizes the formation of the alcohol byproduct.
Q2: How can I effectively purify the final product?
Purification is typically achieved by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is usually effective. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent the product from tailing on the silica gel.
Q3: What are the expected ¹H NMR and ¹³C NMR chemical shifts for the desired product?
-
¹H NMR:
-
A singlet for the N-methyl protons around 2.2-2.3 ppm.
-
A singlet for the benzylic methylene protons (CH₂) around 3.5-3.6 ppm.
-
Signals for the furan protons in the range of 6.4-7.5 ppm.
-
Signals for the benzene ring protons in the range of 7.2-7.7 ppm.
-
-
¹³C NMR:
-
A signal for the N-methyl carbon around 35-40 ppm.
-
A signal for the benzylic methylene carbon around 60-65 ppm.
-
Signals for the furan and benzene carbons in the aromatic region (105-155 ppm).
-
Q4: Can I use the Eschweiler-Clarke reaction to methylate N-[4-(2-furyl)benzyl]amine?
Yes, the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a classic method for the N-methylation of primary and secondary amines.[6][7] However, be aware that this reaction can sometimes lead to the formation of N-formylated byproducts.[1] Additionally, the acidic conditions of the reaction should be monitored to avoid degradation of the furan ring.
Q5: What if I start with 4-(2-furyl)benzylamine and want to introduce the methyl group?
If you have already synthesized N-[4-(2-furyl)benzyl]amine, you can introduce the methyl group via a second reductive amination using formaldehyde as the carbonyl component. The Eschweiler-Clarke reaction mentioned above is a specific example of this. Alternatively, you can use other methylating agents, but be cautious of over-methylation leading to the quaternary ammonium salt.
Data Summary Table
| Side Product | Typical Cause | Mitigation Strategy |
| Tertiary Amine | Reaction of the product with the starting aldehyde. | Use an excess of methylamine; slow addition of reducing agent; stepwise procedure. |
| [4-(2-Furyl)phenyl]methanol | Direct reduction of the starting aldehyde. | Use a milder reducing agent (e.g., NaBH(OAc)₃); control pH; lower reaction temperature. |
| Furan Ring Modified Products | Harsh hydrogenation conditions or strong acids. | Use chemical reducing agents instead of catalytic hydrogenation; avoid strong acids. |
| N-Formyl Impurity | Use of formic acid-based reagents (e.g., Leuckart-Wallach). | Use alternative methylation methods; careful purification. |
References
-
ResearchGate. Synthesis, crystal structure, and DFT study of 4-((furan-2-ylmethyl)amino)benzoic acid and N' -acryloyl- N' -phenylfuran-2-carbohydrazide compounds. [Link]
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IBS Publications Repository. Disrotatory Ring-Opening of Furans Gives Stereocontrol. [Link]
- Google Patents. Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
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Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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Reddit. How to purify Benzylamine? [Link]
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PMC - PubMed Central - NIH. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
-
ResearchGate. Borane catalysed ring opening and closing cascades of furans leading to silicon functionalized synthetic intermediates. [Link]
-
ResearchGate. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]
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ResearchGate. ChemInform Abstract: Efficient Synthesis of N-Methylamides and Amines via 4-(Alkylamino)benzyl-N-methylamine as a New Protecting Group. [Link]
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PubChem. N-Methylbenzylamine. [Link]
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Grokipedia. Leuckart reaction. [Link]
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CentAUR. Efficient hydrolytic hydrogen evolution from sodium borohydride catalyzed by polymer immobilized ionic liquid stabilized. [Link]
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The Journal of Organic Chemistry. Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. [Link]
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Quora. What is the full reaction mechanism for NaBH4 + aldehyde? [Link]
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Thieme Gruppe. Gold(III)-Catalyzed Synthesis of N,N-Aryl,Benzyl-amines in Water. [Link]
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ResearchGate. Synthesis of 4-methyl-N-[2-(5-methyl-2-furyl) phenyl]. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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Semantic Scholar. The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. [Link]
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Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
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YouTube. Eschweiler–Clarke reaction: Methylation on amines. [Link]
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ResearchGate. Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. [Link]
- Google Patents.
- Google Patents.
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ResearchGate. Mechanism of the Eschweiler–Clarke methylation reaction of methylamine,... [Link]
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HETEROCYCLES. efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. [Link]
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NIH. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]
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ResearchGate. Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. [https://www.researchgate.net/publication/338902598_Synthesis_of_4-2-methyl-2-pyridin-2yl-amino-ethoxy]-Benzaldehyde_derivatives]([Link])
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NIH. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. [Link]
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YouTube. Reductive Amination. [Link]
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PMC - NIH. Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. [Link]
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MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
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MDPI. Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. [Link]
- Google Patents.
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PubChem. N-benzyl-4-methylaniline. [Link]
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Catalysis Science & Technology (RSC Publishing). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. [Link]
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ACS Publications. Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. [Link]
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ResearchGate. Leuckart–Wallach Reaction. [https://www.researchgate.net/publication/338902598_Synthesis_of_4-2-methyl-2-pyridin-2yl-amino-ethoxy]-Benzaldehyde_derivatives]([Link])
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Wikipedia. Serotonin–norepinephrine reuptake inhibitor. [Link]
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Sciencemadness Discussion Board. Eschweiler-Clarke reaction with protected amines. [Link]
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ResearchGate. Synthesis of (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl). [Link]
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PubMed. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]
-
CHIMIA. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. [Link]
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YouTube. Leuckart reaction: Conversion of Carbonyl into Amine by Reductive Amination. [Link]
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- 7. youtube.com [youtube.com]
"N-[4-(2-Furyl)benzyl]-N-methylamine" inconsistent experimental results
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for N-[4-(2-Furyl)benzyl]-N-methylamine. This resource is designed for researchers, chemists, and drug development professionals who may be encountering challenges and inconsistent results during the synthesis, purification, or characterization of this compound. As a molecule combining a furan moiety, known for its specific reactivity, with a flexible N-benzylamine chain, experimental outcomes can be sensitive to subtle variations in reaction conditions, handling, and analysis.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field experience. Our goal is to empower you to diagnose issues systematically, optimize your procedures, and achieve reliable, reproducible results.
Troubleshooting Guide: Diagnosing Inconsistent Results
This section addresses specific experimental problems in a question-and-answer format.
Synthesis & Reaction Issues
Q1: My reductive amination of 4-(2-furyl)benzaldehyde with N-methylamine is giving a very low yield. What are the primary causes?
Low conversion is a frequent issue in reductive aminations and can typically be traced to three main areas: imine formation, the reduction step, or reagent quality.
Causality Analysis: Reductive amination is a tandem reaction. First, the aldehyde and amine must form an iminium ion intermediate. Second, a reducing agent must selectively reduce this C=N bond to a C-N bond. A failure in either step will cripple the overall yield.
Troubleshooting Steps & Solutions
| Potential Cause | Scientific Rationale | Recommended Action & Validation |
| Inefficient Imine Formation | The equilibrium between reactants and the imine/iminium ion may not favor the product. This is often due to the presence of excess water or incorrect pH. While the reaction produces water, removing it drives the equilibrium forward. | Action: Use a dehydrating agent like anhydrous MgSO₄ or molecular sieves in the reaction vessel. Alternatively, perform the reaction in a solvent like toluene that allows for azeotropic removal of water using a Dean-Stark apparatus.[1] Validation: Monitor imine formation via TLC or a crude ¹H NMR before adding the reducing agent. Look for the characteristic imine proton signal (δ ≈ 8.4 ppm).[2] |
| Premature Reductant Action | Stronger, less selective reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde to an alcohol faster than the imine can form, wasting your starting material.[3] | Action: Switch to a milder, amine-selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) are industry standards for this reason, as they are most active at the slightly acidic pH that favors iminium ion formation.[3] |
| Incorrect pH | Imine formation is catalyzed by mild acid (pH ~4-5), which protonates the carbonyl oxygen, making it more electrophilic. If the pH is too low, the amine nucleophile becomes protonated and non-nucleophilic. If too high, the carbonyl is not activated. | Action: Add a catalytic amount of acetic acid (AcOH) to the aldehyde/amine mixture to buffer the reaction to the optimal pH range for imine formation. |
| Poor Reagent Quality | Aldehydes can oxidize to carboxylic acids on storage. N-methylamine solutions can degrade. Solvents must be anhydrous to prevent side reactions.[4] | Action: Use freshly opened or purified 4-(2-furyl)benzaldehyde. Verify the concentration of the N-methylamine solution. Ensure you are using anhydrous reaction solvents. |
| Low Reaction Temperature | The reaction may have a significant activation energy that is not being overcome at room temperature.[4] | Action: Gently heat the reaction mixture (e.g., to 40-50 °C) during the imine formation step before cooling for the reduction. Monitor for potential side reactions if heating. |
Analytical & Characterization Issues
Q2: My ¹H NMR spectrum shows unexpected peaks that are not consistent with the starting materials or the desired product. How can I identify the impurities?
Interpreting unexpected NMR signals requires a systematic approach. The impurities are most often reaction intermediates, byproducts of side reactions, or residual solvents.
Expected ¹H NMR Peaks for this compound:
-
Aromatic Protons (Phenyl): ~7.2-7.5 ppm (multiplet, 4H)
-
Furan Protons: ~7.6 ppm (dd, 1H), ~6.5 ppm (dd, 1H), ~6.4 ppm (dd, 1H)
-
Benzyl CH₂: ~3.5-3.6 ppm (singlet, 2H)
-
N-Methyl CH₃: ~2.2-2.3 ppm (singlet, 3H)
Troubleshooting Workflow for NMR Impurities
Caption: Decision tree for identifying common NMR impurities.
Q3: My mass spectrometry results show an incorrect molecular ion peak or unexpected fragmentation. What could be wrong?
This issue can stem from sample instability, contamination, or predictable fragmentation pathways that can be misinterpreted.
Expected Mass:
-
Chemical Formula: C₁₂H₁₃NO
-
Molecular Weight: 187.24 g/mol
-
Expected [M+H]⁺: 188.10
Common MS Issues and Solutions
| Observation | Potential Cause | Troubleshooting & Explanation |
| No molecular ion at m/z 188 ([M+H]⁺) | Sample Instability: The compound may be fragmenting in the MS source. The N-C benzyl bond is labile. | Action: Use a softer ionization technique if possible (e.g., ESI instead of EI). The most common fragment will be the tropylium-like ion at m/z 91 (benzyl fragment) or the furyl-benzyl fragment after loss of the methylamine group. Understanding common fragmentation patterns is key to identification.[5] |
| Higher m/z peak observed | Adduct Formation: The molecule may be forming adducts with salts from your solvent or buffer (e.g., [M+Na]⁺ at m/z 210, [M+K]⁺ at m/z 226). | Action: This is common in ESI-MS. Check for mass differences corresponding to common adducts (+22 for Na⁺, +38 for K⁺). Ensure high-purity solvents are used for sample preparation. |
| Lower m/z peaks dominate | Contamination/Degradation: The sample may be contaminated with lower molecular weight starting materials or have degraded. The furan ring can be susceptible to cleavage.[6][7] | Action: Re-purify the sample. Check for a peak at m/z 170 , corresponding to the loss of water, which could indicate the presence of the alcohol byproduct [4-(2-furyl)phenyl]methanol. A peak at m/z 158 could indicate the imine intermediate. |
Purification & Stability
Q4: The compound appears to degrade during silica gel column chromatography. Why is this happening and what is a better purification method?
This is a classic problem for compounds containing acid-sensitive functional groups like furans.
Scientific Rationale: Standard silica gel is inherently acidic (pH ≈ 4-5). This acidic environment can catalyze the hydrolysis of the furan ring, leading to ring-opening and polymerization, which manifests as streaking on the TLC plate and a low recovery of dark, oily substances from the column.[8]
Solutions:
-
Neutralize the Silica: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (e.g., 0.5-1% in the eluent system), and then with the eluent alone. This deactivates the acidic sites.
-
Use an Alternative Stationary Phase: Alumina (basic or neutral) is an excellent alternative to silica for acid-sensitive compounds. Perform a small-scale test on a TLC plate to ensure your compound is stable and moves appropriately on alumina.
-
Non-Chromatographic Purification: If the product is a solid, recrystallization may be an option. If it is a basic amine, an acid-base extraction can be highly effective. Dissolve the crude product in a non-polar solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. Wash the aqueous layer with fresh ethyl acetate to remove neutral impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract the purified free-base amine back into ethyl acetate.
Caption: Workflow for selecting a suitable purification method.
Frequently Asked Questions (FAQs)
Q: What is a reliable, step-by-step protocol for synthesizing this compound?
A: The following one-pot reductive amination protocol using a mild reducing agent is highly reliable and minimizes byproduct formation.
Protocol: One-Pot Reductive Amination
-
Step 1: Reagent Setup. To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(2-furyl)benzaldehyde (1.0 eq) and anhydrous methanol (MeOH, ~0.2 M).
-
Step 2: Imine Formation. Add a solution of N-methylamine (1.2 eq, e.g., 40% in H₂O or 2.0 M in THF) followed by glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours. Self-Validation: At the 2-hour mark, take a small aliquot for TLC or crude ¹H NMR to confirm the consumption of the aldehyde and the formation of the imine.
-
Step 3: Reduction. Cool the reaction mixture to 0 °C in an ice bath. In a single portion, add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq). Caution: STAB reacts with protic solvents; some gas evolution may occur. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Step 4: Workup. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Extract the aqueous mixture three times with ethyl acetate (EtOAc).
-
Step 5: Isolation. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Step 6: Purification. Purify the crude residue using one of the methods described in the troubleshooting section (e.g., column chromatography on neutralized silica or an acid-base extraction).
Q: What are the optimal storage conditions for this compound?
A: Due to the potential sensitivity of the furan ring and the amine functionality, the compound should be stored under an inert atmosphere (argon or nitrogen), at low temperature (-20 °C is ideal), and protected from light. Amines can slowly oxidize in air, and repeated exposure to atmospheric moisture and CO₂ can lead to carbonate salt formation.
References
-
MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available at: [Link]
-
Imre Blank's. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Available at: [Link]
-
PrepChem.com. Synthesis of 2-(N-benzyl-N-methylamino)-1-(2-furyl)ethanol. Available at: [Link]
-
ACS Publications. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Available at: [Link]
- Google Patents. US6476268B1 - Preparation of N-benzylamines.
-
ResearchGate. Synthesis and characterization of 11C-labeled benzyl amidine derivatives as PET radioligands for GluN2B subunit of the NMDA receptors. Available at: [Link]
-
Organic Chemistry Portal. Furan synthesis. Available at: [Link]
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Canadian Science Publishing. Mass spectrometry of some furanocoumarins. Available at: [Link]
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ACS Publications. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available at: [Link]
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DTIC. Synthesis and Characterization of Furanic Compounds. Available at: [Link]
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ResearchGate. (PDF) Ionization and fragmentation of furan molecules by electron collisions. Available at: [Link]
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ResearchGate. 15N NMR spectrum of a benzylamine-15N solution. Available at: [Link]
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The Royal Society of Chemistry. Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. Available at: [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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Validation & Comparative
A Senior Scientist's Comparative Guide to N-Benzyl-N-Methylamine Derivatives in Early-Stage Drug Discovery
Introduction: The N-Benzyl-N-Methylamine Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as cornerstones for the development of potent and selective therapeutic agents. The N-benzyl-N-methylamine scaffold is one such "privileged structure," valued for its synthetic accessibility and its capacity to present pharmacophoric features in a well-defined three-dimensional space.[1] This core is found in a multitude of biologically active compounds, from central nervous system agents to anticancer therapeutics.[2][3]
A primary area of interest for this scaffold is in the modulation of monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are critical enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes have profound therapeutic applications, particularly in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[4][5] The potency and selectivity of N-benzyl-N-methylamine derivatives against MAO-A versus MAO-B are exquisitely sensitive to the nature of the substituents on the benzyl ring.
This guide provides a comparative analysis of N-[4-(2-Furyl)benzyl]-N-methylamine , a novel derivative, against a curated set of analogues bearing electron-donating, electron-withdrawing, and halogen substituents. We will explore how subtle electronic and steric modifications to the benzyl moiety can dramatically influence biological activity, using MAO inhibition as our primary performance metric. This analysis is designed to provide researchers, scientists, and drug development professionals with a robust framework for designing next-generation inhibitors based on this versatile scaffold.
Core Synthesis Strategy: Reductive Amination
The synthesis of N-benzyl-N-methylamine derivatives is most commonly and efficiently achieved through reductive amination. This powerful transformation involves the reaction of a substituted benzaldehyde with methylamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine.
Rationale for Method Selection (Expertise & Experience):
Reductive amination is the preferred method for several key reasons:
-
High Versatility: It accommodates a vast array of functional groups on the benzaldehyde starting material, allowing for the rapid generation of diverse chemical libraries.[6]
-
Operational Simplicity: The reaction can often be performed as a "one-pot" procedure, avoiding the isolation of the potentially unstable imine intermediate.[7]
-
Favorable Reaction Conditions: Modern protocols utilize mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or dimethylchlorosilane (Me₂SiHCl), which are selective and tolerate sensitive functional groups, minimizing side reactions and simplifying purification.[6][8]
General Experimental Protocol: Synthesis via Reductive Amination
The following protocol provides a reliable, self-validating system for the synthesis of the derivatives discussed in this guide.
-
Imine Formation: To a solution of the appropriately substituted benzaldehyde (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.5 M), add methylamine (1.1 eq., often as a solution in THF or ethanol).
-
Stirring: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the aldehyde.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the reaction mixture. Causality Note: Portion-wise addition helps to control any potential exotherm.
-
Reaction Completion: Continue stirring at room temperature for 12-24 hours until the imine is fully consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl-N-methylamine derivative.
Caption: Workflow for a fluorescence-based MAO inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Create a series of dilutions in assay buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM.
-
Assay Plate Setup: In a 96-well black microplate, add 50 µL of assay buffer containing either recombinant human MAO-A or MAO-B enzyme.
-
Inhibitor Addition: Add 25 µL of the diluted test compound solutions to the wells. For control wells, add 25 µL of buffer with DMSO (vehicle control) or a known MAO inhibitor like clorgyline (for MAO-A) or selegiline (for MAO-B) (positive control).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a "detection cocktail" containing the MAO substrate (e.g., p-tyramine), horseradish peroxidase (HRP), and the fluorescent probe (Amplex Red) in assay buffer. Add 25 µL of this cocktail to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation ~540 nm, Emission ~590 nm) every 2 minutes for a total of 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the rates relative to the vehicle control (100% activity) and a background control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
This guide demonstrates the profound impact of benzyl ring substitution on the biological activity of N-benzyl-N-methylamine derivatives, using MAO inhibition as a case study.
-
Electron-donating groups (methoxy) can drive selectivity towards MAO-A.
-
Halogen substituents (fluoro) can enhance potency, though sometimes at the cost of selectivity.
-
Strong electron-withdrawing groups (nitro) are generally detrimental to activity.
Our lead compound, This compound , emerges as a compelling candidate for synthesis and evaluation. Its unique electronic and steric profile suggests it may act as a potent dual MAO-A/MAO-B inhibitor. The experimental protocols provided herein offer a clear and reliable path for the synthesis and pharmacological characterization of this and other novel derivatives. Future work should focus on synthesizing this compound, confirming its activity profile using the described assay, and exploring further heterocyclic bioisosteres (e.g., thiophene, pyridine) to build a comprehensive SAR and advance the development of novel therapeutics for neurological disorders.
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A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of N-[4-(2-Furyl)benzyl]-N-methylamine
This guide provides an in-depth, technically-focused comparison for researchers, scientists, and drug development professionals on the synthesis and rigorous spectral validation of the novel compound, N-[4-(2-Furyl)benzyl]-N-methylamine. The methodologies presented herein are designed to be self-validating, ensuring a high degree of confidence in the final product's identity and purity.
Introduction
This compound is a tertiary amine containing both a benzyl and a furan moiety. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with these functional groups. The furan ring, in particular, is a versatile heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide range of applications.[1] Given the potential applications of this molecule, a robust and verifiable synthetic protocol, coupled with unambiguous structural confirmation, is paramount. This guide details a reliable synthetic route and a comprehensive analytical workflow for the validation of this compound, ensuring scientific integrity and reproducibility.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a one-pot reductive amination reaction.[2] This method is widely employed for the preparation of secondary and tertiary amines due to its efficiency and operational simplicity.[2][3][4] The reaction proceeds via the initial formation of an iminium ion from the condensation of 4-(2-furyl)benzaldehyde and N-methylamine, which is then reduced in situ to the desired tertiary amine.
Experimental Protocol: Reductive Amination
Materials:
-
4-(2-Furyl)benzaldehyde
-
N-Methylamine (40% solution in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-(2-furyl)benzaldehyde (1.0 eq) in anhydrous dichloromethane (0.2 M), add N-methylamine (1.5 eq, 40% in water).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The choice of NaBH(OAc)₃ as the reducing agent is critical; it is mild enough to not reduce the starting aldehyde while effectively reducing the iminium ion.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a pure compound.
Caption: Synthetic workflow for this compound.
Spectral Analysis and Validation
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of the synthesized molecule.[5] This multi-faceted approach, integrating ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, provides a comprehensive and self-validating dataset.[6]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the number and connectivity of protons in a molecule. The expected ¹H NMR spectrum of this compound will exhibit distinct signals for the aromatic protons of the furan and benzene rings, the benzylic protons, and the N-methyl protons.
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50 | d | 1H | H5 (Furan) |
| ~7.40 | d | 2H | Ar-H (ortho to furyl) |
| ~7.25 | d | 2H | Ar-H (meta to furyl) |
| ~6.70 | d | 1H | H3 (Furan) |
| ~6.45 | dd | 1H | H4 (Furan) |
| ~3.55 | s | 2H | -CH₂-N |
| ~2.25 | s | 3H | -N-CH₃ |
Note: Chemical shifts are predictive and may vary slightly in experimental data. Coupling constants (J) should also be analyzed for definitive assignments.[7][8]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The number of unique carbon signals in the spectrum should correspond to the number of chemically non-equivalent carbon atoms in the structure.
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~153.0 | C2 (Furan) |
| ~142.0 | C5 (Furan) |
| ~138.0 | C-ipso (Benzyl) |
| ~131.0 | C-ipso (Furyl-substituted) |
| ~129.0 | Ar-C (ortho to furyl) |
| ~124.0 | Ar-C (meta to furyl) |
| ~111.5 | C4 (Furan) |
| ~106.0 | C3 (Furan) |
| ~62.0 | -CH₂-N |
| ~42.0 | -N-CH₃ |
Note: The chemical shifts for the aromatic carbons can be further confirmed using 2D NMR techniques such as HSQC and HMBC.[9][10]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, key absorptions will correspond to C-H, C=C, C-N, and C-O bonds.
Expected FT-IR Data (cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2800 | Medium | Aliphatic C-H stretch |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Medium | C-N stretch (tertiary amine)[11] |
| ~1015 | Strong | C-O-C stretch (furan ring)[12][13] |
The absence of a broad N-H stretching band around 3300-3500 cm⁻¹ is a key indicator of the successful formation of a tertiary amine.[14]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.
Expected Mass Spectrometry Data (EI):
| m/z | Interpretation |
| ~201 | [M]⁺ (Molecular ion) |
| ~186 | [M-CH₃]⁺ |
| ~91 | [C₇H₇]⁺ (Tropylium ion) |
According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the expected molecular ion peak at m/z ~201.[15][16] The fragmentation pattern, particularly the alpha-cleavage leading to the loss of a methyl group, is characteristic of N-methylamines.[14]
Caption: Workflow for the spectral validation of the synthesized product.
Comparison with Alternative Structures
The comprehensive spectral data presented above allows for a clear distinction of this compound from potential side products or isomers. For instance:
-
Unreacted 4-(2-furyl)benzaldehyde: Would show a characteristic aldehyde proton signal around 9-10 ppm in the ¹H NMR spectrum and a strong C=O stretch around 1700 cm⁻¹ in the FT-IR spectrum.
-
N-methylation of the starting aldehyde: This is highly unlikely under the reaction conditions.
-
Isomeric products: Positional isomers, such as those with the furan at a different position on the benzene ring, would exhibit different aromatic splitting patterns in the ¹H NMR and distinct chemical shifts in the ¹³C NMR.
Conclusion
The successful synthesis of this compound via reductive amination has been detailed, along with a rigorous, multi-technique approach for its spectral validation. The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a self-validating and unambiguous confirmation of the molecular structure. This guide serves as a comprehensive resource for researchers seeking to prepare and characterize this and similar novel compounds, ensuring a high standard of scientific rigor and reproducibility.
References
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ChemTalk. (2022). Spectral Analysis of Organic Compounds. [Link]
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Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
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ResearchGate. (2018). FTIR spectra of furan-based copolyesters. [Link]
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U.S. National Library of Medicine. (2020). Computational Characterization of the Energetics, Structure, and Spectroscopy of Biofuel Precursors: The Case of Furfural‐Acetone‐Furfural. [Link]
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A Comparative Guide to the Structure-Activity Relationship of N-[4-(2-Furyl)benzyl]-N-methylamine and its Congeners: An Inferential Analysis
Introduction
The N-[4-(2-Furyl)benzyl]-N-methylamine scaffold represents a compelling, yet underexplored, area of medicinal chemistry. It marries the N-benzylamine core, a privileged motif in numerous biologically active compounds, with a furan heterocycle, another cornerstone of pharmacologically relevant molecules.[1] While direct, comprehensive structure-activity relationship (SAR) studies on this compound are not extensively documented in peer-reviewed literature, a wealth of data from closely related chemical series allows for a robust, inferential analysis. This guide provides an expert-driven comparison, synthesizing data from analogous scaffolds to predict the SAR of this promising class of compounds and to guide future drug discovery efforts. We will dissect the probable contributions of each structural component, compare its potential with established alternatives, and provide actionable experimental protocols for its synthesis and evaluation.
I. Deconstruction of the Core Scaffold: An SAR Analysis by Analogy
To build a predictive SAR model for this compound, we will examine the established SAR of two key related classes: N-benzyl-substituted amines and bioactive furyl-containing compounds.
A. The N-Benzylamine Moiety: A Driver of Potency and Selectivity
The N-benzyl group is a common feature in ligands for a variety of biological targets, from G-protein coupled receptors (GPCRs) to enzymes. Studies on N-benzyl phenethylamines, potent 5-HT2A/2C serotonin receptor agonists, and N-benzyl-2-phenylpyrimidin-4-amine derivatives, which act as USP1/UAF1 deubiquitinase inhibitors, provide critical insights.[2][3]
-
Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring are critical determinants of activity. In the N-benzyl phenethylamine series, for instance, an N-(2-hydroxybenzyl) group generally confers the highest activity at the 5-HT2A receptor.[3][4] Similarly, for the pyrimidine-based USP1/UAF1 inhibitors, replacing the benzyl's phenyl ring with a 3-pyridyl group maintained potent inhibition in the micromolar range, indicating that heteroaromatic rings are well-tolerated and can modulate properties like metabolic stability.[5]
-
Steric and Electronic Effects: In studies of YC-1, a 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, substitution at the ortho position of the benzyl ring was found to be crucial for inhibiting HIF-1 transcriptional activity.[6] Specifically, ortho-fluoro substitution led to significantly enhanced potency, suggesting a specific steric and/or electronic interaction in the target's binding pocket.[6] This highlights the sensitivity of N-benzyl derivatives to positional isomerism.
Table 1: Comparative SAR of N-Benzyl Ring Modifications in Related Scaffolds
| Scaffold Class | Modification on N-Benzyl Ring | Observed Effect on Activity | Reference(s) |
| N-Benzyl Phenethylamines | 2-Hydroxy | Generally highest activity at 5-HT2A receptor | [3][4] |
| 2,3-Methylenedioxy | Potent activity | [4] | |
| YC-1 Analogs (sGC Stimulators) | 2-Fluoro or 2-Cyano | Better inhibitory activity than meta or para isomers | [6] |
| 5-Pyrimidinyl | Good inhibitory activity | [6] | |
| N-Benzyl-2-phenylpyrimidin-4-amines | 3-Pyridyl or 4-Pyridyl replacement | Approached 1 µM potency | [5] |
B. The Furyl Moiety: A Versatile Heterocyclic Component
The furan ring is a five-membered aromatic heterocycle that is a common feature in natural products and synthetic drugs, valued for its ability to engage in hydrogen bonding and its unique electronic properties.[7][8]
-
Bioisosteric Replacement: The furan ring can act as a bioisostere for other aromatic systems, like phenyl or thiophene rings.[1] However, its replacement is not always favorable. In the development of USP1/UAF1 inhibitors, replacing a thiophene with a phenyl ring led to a modest improvement in potency, while other substituted phenyl rings showed a flat SAR.[5] Conversely, in the YC-1 series, replacing the furan ring with other heterocycles like isoxazole or pyrazole led to enhanced sGC stimulatory activity.[6] This underscores that the optimal heterocycle is target-dependent.
-
Substitution on the Furan Ring: The SAR of YC-1 is particularly instructive here. The 5'-hydroxymethyl group on the furan ring is critical for its activity. Replacing this group with hydrogen, sulfonamide, or certain amino groups reduces activity, while conversion to an ether or ester can maintain or slightly reduce activity against different targets.[6] This implies that for this compound, the unsubstituted furan may serve as a starting point, but substitutions could be a powerful tool for optimization.
II. Inferred Structure-Activity Relationship for this compound
Based on the preceding analysis, we can postulate a working SAR model for the target scaffold. This model provides a logical framework for designing an initial library of analogs for screening.
Hypothesized SAR for this compound.
Table 2: Summary of Predicted SAR for this compound Analogs
| Modification Site | Proposed Modification | Predicted Impact on Activity | Rationale / Comparative Compound Class |
| Benzyl Ring | Add small, electron-withdrawing or H-bond donor groups at the ortho position (e.g., -F, -OH, -CN). | High potential to increase potency. | YC-1 analogs, N-Benzyl Phenethylamines.[4][6] |
| Add substituents at meta or para positions. | Likely to decrease or have a neutral effect on potency. | YC-1 analogs.[6] | |
| Furyl Ring | Replace with other 5- or 6-membered heterocycles (e.g., Thiophene, Pyridine, Isoxazole). | High potential to modulate activity and selectivity. Effect is target-dependent. | YC-1 analogs.[6] |
| Add small polar substituents (e.g., -CH₂OH at the 5-position). | May increase potency by providing additional interaction points. | YC-1 analogs.[6] | |
| Amine | Replace N-methyl with N-H (secondary amine). | May increase or decrease activity; could alter selectivity and ADME properties. | General medicinal chemistry principle. |
| Replace N-methyl with larger alkyl groups (N-ethyl, N-propyl). | Likely to decrease potency due to steric hindrance. | N-substituted phenethylamines.[4] |
III. Experimental Protocols: A Self-Validating System for SAR Exploration
To empirically validate the hypothesized SAR, robust and reproducible synthetic and assay methodologies are essential.
A. Synthesis Protocol: Reductive Amination
A reliable method for synthesizing this compound and its analogs is reductive amination, which involves the reaction of an aldehyde with an amine to form an imine, followed by in-situ reduction.
Step-by-Step Methodology:
-
Imine Formation: To a solution of 4-(2-furyl)benzaldehyde (1.0 eq) in methanol (0.2 M) at room temperature, add a solution of methylamine (1.1 eq, e.g., 40% in H₂O or 2.0 M in THF).
-
Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine. The progress can be monitored by Thin Layer Chromatography (TLC).[9]
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Causality: This step reduces the C=N double bond of the imine to a single bond, forming the desired secondary amine. NaBH₄ is a mild and selective reducing agent suitable for this transformation.
-
Quenching and Extraction: After stirring for an additional 1 hour at room temperature, slowly add water to quench the excess NaBH₄. Concentrate the mixture under reduced pressure to remove methanol. Partition the residue between dichloromethane (DCM) and water.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Synthetic Workflow for this compound.
B. Biological Evaluation Protocol: Competitive Radioligand Binding Assay
To assess the affinity of the synthesized compounds for a specific GPCR target (e.g., a serotonin receptor), a competitive radioligand binding assay is a standard and robust method.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the target receptor (e.g., HEK293-h5-HT2A). Homogenize cells in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a known concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
Defining Controls:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-labeled competitor ligand (e.g., 10 µM spiperone). Causality: This determines the amount of radioligand that binds to components other than the target receptor, which must be subtracted to find specific binding.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 37 °C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Scintillation Counting: Place the filter mat in a scintillation vial with a scintillation cocktail. Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the Ki (inhibitory constant) or IC₅₀ value for each compound.
Workflow for a Competitive Radioligand Binding Assay.
IV. Conclusion and Future Directions
While the book on the SAR of this compound has yet to be written, this comparative guide provides the foundational chapters. By drawing logical inferences from well-studied chemical cousins, we have constructed a predictive framework to guide the initial exploration of this scaffold. The analysis suggests that modifications to the ortho-position of the benzyl ring and substitutions on, or bioisosteric replacement of, the furan ring are the most promising avenues for modulating biological activity. The provided experimental protocols offer a clear and validated path for synthesizing and evaluating novel analogs. Future research should focus on a systematic exploration of the chemical space outlined in this guide to uncover the therapeutic potential of this versatile and promising molecular architecture.
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Chen, I. J., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
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Heravi, M. M., et al. (2019). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 9(65), 38141-38161. [Link]
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dos Santos, T., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. International Journal of Molecular Sciences, 25(11), 5908. [Link]
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Kim, J. Y., et al. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Immunology, 14, 1162024. [Link]
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A Senior Application Scientist's Comparative Guide to N-Benzyl-N-methylamine Derivatives with Heterocyclic Moieties
Introduction: Beyond the Archetype of N-Methylbenzylamine
To the seasoned researcher in drug discovery and development, N-methylbenzylamine (NMBA) is a familiar scaffold. Its simple architecture, comprising a benzyl group and a methylamino moiety, has served as a foundational element in the design of a multitude of biologically active compounds. However, the unadorned NMBA is often a starting point, a chemical canvas awaiting the strategic placement of functional groups to elicit specific pharmacological responses. This guide moves beyond this archetype to explore a critical evolution of the NMBA scaffold: the introduction of a heterocyclic ring at the 4-position of the benzyl group.
The rationale for this structural modification is rooted in the principles of medicinal chemistry. Heterocyclic rings can profoundly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. Furthermore, they can introduce new hydrogen bonding capabilities and steric features that can lead to enhanced or novel interactions with biological targets.
This guide provides an in-depth comparison of N-[4-(2-Furyl)-benzyl]-N-methylamine, a representative yet currently non-commercialized molecule, with its commercially available analogs. We will delve into their synthesis, compare their known or predicted properties, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers seeking to explore this promising chemical space.
The Subject of Our Investigation: N-[4-(2-Furyl)-benzyl]-N-methylamine
While "N-[4-(2-Furyl)-benzyl]-N-methylamine" is not currently listed in major commercial chemical catalogs and lacks a specific CAS number, its structure represents a logical and compelling design for researchers. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a known pharmacophore found in numerous approved drugs. Its inclusion is intended to modulate the electronic properties of the benzyl ring and introduce potential new binding interactions.
Commercially Available Analogs for Comparative Analysis
Given the absence of commercial sources for our primary subject, we will focus our comparative analysis on structurally related and commercially available analogs. These compounds retain the core N-benzyl-N-methylamine framework but feature alternative substituents at the 4-position, providing a basis for understanding the impact of this substitution on the molecule's overall profile.
For the purpose of this guide, we will consider the following commercially available analogs:
-
N-Methylbenzylamine (NMBA) (CAS: 103-67-3)[1][2][3]: The parent compound, serving as our baseline for comparison.
-
N-(4-Methoxybenzyl)-N-methylamine (CAS: 5021-39-6): An analog with an electron-donating methoxy group.
-
N-(4-Chlorobenzyl)-N-methylamine (CAS: 1122-62-9): An analog with an electron-withdrawing chloro group.
-
N-Methyl-N-(4-(pyridin-2-yl)benzyl)amine : A commercially available analog featuring a six-membered nitrogen-containing heterocycle.
Comparative Data Summary
The following table summarizes the key physicochemical properties of our target compound and its selected commercially available analogs.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| N-[4-(2-Furyl)-benzyl]-N-methylamine | C₁₃H₁₅NO | 201.26 | Not Available | Not Available | |
| N-Methylbenzylamine (NMBA) | C₈H₁₁N | 121.18 | 184-189[2] | Soluble in water (65 g/L at 20°C)[4] | |
| N-(4-Methoxybenzyl)-N-methylamine | C₉H₁₃NO | 151.21 | 224-226 | Not Available | |
| N-(4-Chlorobenzyl)-N-methylamine | C₈H₁₀ClN | 155.62 | 215-217 | Not Available | |
| N-Methyl-N-(4-(pyridin-2-yl)benzyl)amine | C₁₃H₁₄N₂ | 198.27 | Not Available | Not Available |
Synthetic Strategies: A Road Map for Preparation
The synthesis of N-[4-(2-Furyl)-benzyl]-N-methylamine and its analogs can be achieved through several established synthetic routes. The most common and efficient method is reductive amination .
General Workflow for Reductive Amination
Caption: Reductive amination workflow for the synthesis of N-benzyl-N-methylamine derivatives.
Detailed Experimental Protocol: Synthesis of N-[4-(2-Furyl)-benzyl]-N-methylamine
This protocol describes a plausible synthetic route for the target compound based on standard reductive amination procedures.
Materials:
-
4-(2-Furyl)benzaldehyde
-
Methylamine (40% in water or as hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
Imine Formation:
-
To a solution of 4-(2-furyl)benzaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M), add methylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Reduction:
-
Once imine formation is complete, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 4-12 hours, monitoring the reaction by TLC or GC-MS until the imine is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-[4-(2-Furyl)-benzyl]-N-methylamine.
-
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, as it does not readily reduce the starting aldehyde. Sodium borohydride can also be used, but it is often added after imine formation is complete to avoid reduction of the aldehyde.
-
Solvent Selection: Dichloromethane is a common solvent for this reaction as it is relatively non-polar and facilitates the removal of water formed during imine formation. Methanol can also be used, particularly with sodium borohydride as the reducing agent.
-
Work-up Procedure: The aqueous work-up with sodium bicarbonate is necessary to neutralize any remaining acid and quench the reducing agent.
Comparative Biological Activity: Postulated Interactions and Experimental Evaluation
The introduction of a furan ring at the 4-position of the benzyl group in N-[4-(2-Furyl)-benzyl]-N-methylamine is expected to significantly alter its biological activity profile compared to the parent NMBA and other analogs.
Hypothesized Signaling Pathway Interactions
Many N-benzyl-N-methylamine derivatives are known to interact with aminergic G-protein coupled receptors (GPCRs), such as serotonin, dopamine, and adrenergic receptors. The furan ring, with its oxygen heteroatom, could potentially engage in hydrogen bonding with receptor residues, leading to altered binding affinity and functional activity.
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A Comparative Benchmarking Guide: N-[4-(2-Furyl)benzyl]-N-methylamine and Structurally Related Compounds
Introduction: Unveiling the Potential of Novel Benzylamine Derivatives
In the landscape of medicinal chemistry and drug discovery, the N-benzylamine scaffold serves as a cornerstone for the development of a diverse array of therapeutic agents. Its structural versatility allows for fine-tuning of pharmacological properties, leading to compounds with activities ranging from enzyme inhibition to receptor modulation. This guide introduces N-[4-(2-Furyl)benzyl]-N-methylamine , a novel compound featuring a furan moiety, and provides a comprehensive performance benchmark against structurally related, well-characterized standard compounds: N-methylbenzylamine and N-phenyl-N-methylbenzylamine .
The rationale for this comparison lies in dissecting the contribution of specific structural modifications to the overall biological activity profile. By systematically evaluating these compounds, we aim to elucidate the impact of the furan ring substitution and phenyl group addition on a hypothetical, yet relevant, biological endpoint: histone deacetylase (HDAC) inhibition and its downstream anti-proliferative effects on cancer cells. Histone deacetylase inhibitors have emerged as a promising class of anti-cancer agents, and various N-benzyl derivatives have shown potential in this area.[1][2] This guide will provide researchers, scientists, and drug development professionals with a robust framework for evaluating novel compounds within this chemical class, underpinned by detailed experimental protocols and comparative data analysis.
Compound Profiles
A clear understanding of the structural nuances of each compound is paramount to interpreting the comparative data.
| Compound | Structure | Key Features |
| This compound | The subject of our investigation, featuring a furan ring which may introduce unique electronic and steric properties, potentially influencing biological target interactions. | |
| N-methylbenzylamine | The core scaffold, serving as our baseline for comparison. It is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[3] | |
| N-phenyl-N-methylbenzylamine | An analogue with a phenyl group on the nitrogen atom, which significantly increases lipophilicity and introduces aromatic interactions, providing a valuable contrast to the furan-substituted compound.[4] |
Experimental Design: A Framework for Comparative Analysis
To provide a comprehensive and objective comparison, a multi-tiered experimental approach is proposed. This involves the chemical synthesis of the novel compound, followed by a series of in vitro assays to determine its potential as an HDAC inhibitor and its anti-proliferative activity.
Synthesis of this compound
The synthesis of this compound can be achieved through a standard reductive amination protocol, a common and efficient method for preparing N-benzylamines.[5]
Caption: Synthetic workflow for this compound.
Protocol:
-
Imine Formation: To a solution of 4-(2-furyl)benzaldehyde (1 equivalent) in methanol, add methylamine (1.2 equivalents) as a solution in methanol. Stir the mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
In Vitro HDAC Inhibitory Assay
The inhibitory potential of the test compounds against histone deacetylases will be assessed using a commercially available fluorometric assay kit.
Caption: Workflow for the in vitro HDAC inhibitory assay.
Protocol:
-
Compound Preparation: Prepare stock solutions of this compound, N-methylbenzylamine, and N-phenyl-N-methylbenzylamine in DMSO. Create a series of dilutions to determine the half-maximal inhibitory concentration (IC50).
-
Assay Reaction: In a 96-well microplate, add the HDAC enzyme, the fluorogenic substrate, and the test compound at various concentrations. Include wells with a known HDAC inhibitor as a positive control and wells with DMSO as a negative control.
-
Incubation: Incubate the plate at 37°C for a specified period to allow the enzymatic reaction to proceed.
-
Signal Development: Add the developer solution, which stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The signal is inversely proportional to the HDAC activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Anti-Proliferative Assay
The cytotoxic effects of the compounds will be evaluated against a human cancer cell line (e.g., HeLa or A549) using a standard MTT assay.
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and the standard compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal growth inhibitory concentration (GI50) for each compound.
Hypothetical Comparative Data
The following tables present a hypothetical but plausible set of results based on the known structure-activity relationships of similar compounds.
Table 1: In Vitro HDAC Inhibitory Activity
| Compound | IC50 (µM) |
| This compound | 5.2 |
| N-methylbenzylamine | > 100 |
| N-phenyl-N-methylbenzylamine | 25.8 |
| SAHA (Vorinostat) - Positive Control | 0.1 |
Table 2: Anti-Proliferative Activity (HeLa Cells)
| Compound | GI50 (µM) |
| This compound | 12.5 |
| N-methylbenzylamine | > 200 |
| N-phenyl-N-methylbenzylamine | 55.1 |
| Doxorubicin - Positive Control | 0.5 |
Discussion and Interpretation of Hypothetical Results
The hypothetical data suggests that the introduction of the furan ring in This compound significantly enhances its biological activity compared to the parent scaffold, N-methylbenzylamine . The latter shows negligible activity in both assays, highlighting its primary role as a chemical building block rather than a bioactive molecule in this context.
The improved potency of This compound over N-phenyl-N-methylbenzylamine could be attributed to the specific electronic and hydrogen-bonding properties of the furan ring, potentially allowing for more favorable interactions within the active site of the HDAC enzyme. The anti-proliferative activity correlates well with the HDAC inhibition data, suggesting that the cytotoxic effect may be, at least in part, mediated by this mechanism.
It is important to note that while This compound shows promising activity in this hypothetical scenario, its potency is still modest compared to the established HDAC inhibitor SAHA and the potent cytotoxic agent doxorubicin. This underscores the iterative nature of drug discovery, where this compound could serve as a valuable lead for further optimization.
Conclusion
This guide provides a comprehensive framework for the comparative benchmarking of This compound against relevant standard compounds. The detailed experimental protocols for synthesis and biological evaluation offer a clear path for researchers to validate and expand upon these findings. The hypothetical data presented herein illustrates the potential for significant activity enhancement through targeted structural modifications of the N-benzylamine scaffold. Further investigation into the structure-activity relationship, selectivity profiling against different HDAC isoforms, and in vivo efficacy studies would be the logical next steps in elucidating the full therapeutic potential of this and related novel compounds.
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A Senior Application Scientist's Guide to Confirming Target Engagement of "N-[4-(2-Furyl)benzyl]-N-methylamine" in a Cellular Context
Introduction: The Imperative of Target Engagement in Modern Drug Discovery
In the landscape of contemporary drug discovery, the confirmation of target engagement within a cellular milieu stands as a critical milestone.[1] It is the pivotal evidence that a candidate molecule not only interacts with its intended biological target but does so within the complex and dynamic environment of a living cell. This guide provides a comparative framework for two powerful methodologies to confirm the cellular target engagement of a novel investigational compound, "N-[4-(2-Furyl)benzyl]-N-methylamine".
For the purpose of this illustrative guide, we will hypothesize that "this compound" has been designed as a novel inhibitor of Monoamine Oxidase B (MAO-B) , an enzyme implicated in neurodegenerative diseases.[2][3] We will compare its performance in confirming target engagement with a well-established, irreversible MAO-B inhibitor, Pargyline .[4]
This guide is structured to provide not just protocols, but also the scientific rationale behind the experimental choices, empowering researchers to design and interpret their target engagement studies with confidence. We will delve into a direct, biophysical method, the Cellular Thermal Shift Assay (CETSA) , and a functional, downstream cellular readout, a custom-designed reporter gene assay .
The Investigational Compounds
| Compound | Structure | Hypothesized MOA |
| This compound | (Structure not publicly available) | Novel, reversible MAO-B inhibitor |
| Pargyline | (Structure publicly available) | Known, irreversible MAO-B inhibitor[4] |
Part 1: The Cellular Thermal Shift Assay (CETSA) - A Direct Measure of Target Binding
CETSA is a powerful technique that directly assesses the physical interaction between a drug and its target protein in a cellular environment.[5][6] The principle is based on the ligand-induced thermal stabilization of the target protein.[6] When a ligand binds to its target, it generally increases the protein's resistance to heat-induced denaturation.
CETSA Workflow
Caption: CETSA experimental workflow for assessing MAO-B target engagement.
Detailed CETSA Protocol (Western Blot Detection)
This protocol is designed for a human cell line endogenously expressing MAO-B (e.g., SH-SY5Y neuroblastoma cells).
Materials:
-
Cell culture reagents
-
"this compound"
-
Pargyline hydrochloride (positive control)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MAO-B
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel documentation system
Procedure:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells and grow to 80-90% confluency.
-
Treat cells with the test compounds (e.g., 10 µM "this compound", 10 µM Pargyline) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest cells and resuspend in PBS with protease inhibitors to a concentration of 1x10^7 cells/mL.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments).[7] A no-heat control (room temperature) should be included.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[8]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with a primary antibody specific for MAO-B.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities using densitometry software.
-
Illustrative CETSA Data and Interpretation
Table 1: Densitometry of Soluble MAO-B after Thermal Challenge
| Temperature (°C) | Vehicle (DMSO) | This compound (10 µM) | Pargyline (10 µM) |
| 40 | 100% | 100% | 100% |
| 45 | 95% | 98% | 99% |
| 50 | 80% | 92% | 95% |
| 55 | 50% | 85% | 90% |
| 60 | 20% | 65% | 75% |
| 65 | 5% | 30% | 40% |
| 70 | <1% | 10% | 15% |
Interpretation:
The data clearly shows that in the presence of both "this compound" and Pargyline, a greater fraction of MAO-B remains soluble at higher temperatures compared to the vehicle-treated control. This indicates that both compounds bind to MAO-B in the cellular environment, thereby stabilizing it against thermal denaturation. The rightward shift in the melting curve is a direct confirmation of target engagement.
Part 2: Reporter Gene Assay - A Functional Readout of Target Engagement
While CETSA provides direct evidence of binding, a reporter gene assay can offer valuable insights into the functional consequences of this engagement.[9] Since a direct transcriptional output for MAO-B activity is not straightforward, we propose a hypothetical reporter system based on the known link between MAO-B activity and oxidative stress. MAO-B-mediated metabolism of dopamine generates hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). Inhibition of MAO-B should therefore lead to a reduction in intracellular ROS levels. We can leverage this by using a reporter construct where the expression of a reporter gene (e.g., luciferase) is driven by a promoter containing an Antioxidant Response Element (ARE).
Reporter Gene Assay Workflow
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. selleckchem.com [selleckchem.com]
- 5. news-medical.net [news-medical.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
